Carbetocin

Catalog No.
S640086
CAS No.
37025-55-1
M.F
C45H69N11O12S
M. Wt
988.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbetocin

CAS Number

37025-55-1

Product Name

Carbetocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

NSTRIRCPWQHTIA-DTRKZRJBSA-N

SMILES

Array

solubility

2.65e-02 g/L

Synonyms

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin, carbetocin, dcomot, Depotocin, oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)-, oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

The exact mass of the compound Carbetocin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.65e-02 g/l. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Investigative Techniques - Technology, Pharmaceutical - Dosage Forms - Delayed-Action Preparations - Supplementary Records. It belongs to the ontological category of heterodetic cyclic peptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

pharmacokinetics half-life carbetocin elimination

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Carbetocin

The table below summarizes the core quantitative pharmacokinetic data for this compound:

Parameter Value Context / Comparison
Elimination Half-life 40 minutes (IV) [1] [2], 85-100 minutes (comprehensive measure) [3] Approximately 4-10 times longer than oxytocin (half-life: 3-6 minutes) [1] [3] [2].
Bioavailability 80% (Intramuscular) [1] [3] Not applicable for intravenous administration.
Onset of Action Within 2 minutes (IV or IM) [1] Rapid onset, similar to oxytocin.
Duration of Action 60 minutes (IV), 120 minutes (IM) on average [1] The longer duration after IM injection is due to a depot effect.
Volume of Distribution Large [1] High lipophilicity contributes to extensive tissue distribution.
Route of Elimination Minimal renal elimination (~0.7%) [3]; primarily via enzymatic degradation (peptidases) [1] [3] Contrasts with various clearance mechanisms for other peptides.

Mechanism of Action and Signaling Pathway

This compound functions as a biased agonist at the oxytocin receptor in the uterine myometrium [3]. The following diagram illustrates the intracellular signaling pathway triggered by this compound binding.

G This compound This compound OTR Oxytocin Receptor (GPCR) This compound->OTR Gq Gq Protein OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Contraction Myometrial Contraction DAG->Contraction Activates PKC CaRelease Ca²⁺ Release IP3->CaRelease CaRelease->Contraction

Experimental Protocol for Hemodynamic Assessment

Recent clinical studies focus on comparing the cardiovascular effects of this compound and oxytocin. The methodology below, adapted from a 2025 study, provides a protocol for assessing hemodynamic parameters [4] [5].

G cluster_1 Pre-Operative Phase cluster_2 Intra-Operative Phase cluster_3 Data Analysis Title Experimental Workflow: Hemodynamic Comparison of Uterotonics Step1 Recruitment & Screening (70 term pregnant women) Step2 Randomization (Even/Odd day of month) Step1->Step2 Step3 Group Allocation Step2->Step3 OXY OXY Group (IV Oxytocin 5 IU) Step3->OXY CARBE CARBE Group (IV this compound 100 µg) Step3->CARBE Step4 Elective Cesarean Section under Spinal Anesthesia Step5 Drug Administration (After umbilical cord clamping) Step4->Step5 Step6 Continuous Hemodynamic Monitoring Step5->Step6 Step7 Parameter Extraction Step6->Step7 Step8 Statistical Comparison Step7->Step8 OXY->Step4 CARBE->Step4

Key Measured Parameters:

  • Primary Endpoints: Systolic, Diastolic, and Mean Arterial Pressure; Heart Rate [4].
  • Monitoring Device: Non-invasive hemodynamic monitor (e.g., Finometer) or standard patient monitor, with measurements taken at baseline and frequent intervals (e.g., every 1-3 minutes) after drug administration [4] [2].
  • Data Analysis: Use repeated-measures ANOVA to compare hemodynamic trends between groups over time [4].

Key Distinctions from Oxytocin

  • Structural Stability: this compound has a modified structure where the disulfide bond in oxytocin is replaced by a stable methylene group, and the tyrosine residue is methylated. This makes it resistant to degradation by peptidases [1].
  • Clinical Implication: The prolonged half-life eliminates the need for a continuous infusion, making it more convenient and potentially reducing the total need for additional uterotonic agents, especially during cesarean sections [1] [6].
  • Cardiovascular Profile: Studies indicate that this compound causes significantly less hypotension and tachycardia compared to an equipotent bolus of oxytocin, offering a more stable hemodynamic profile [4].

References

carbetocin uterine contraction receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity and Selectivity

Carbetocin exhibits high selectivity for the OXTR over related vasopressin receptors, and its activation is functionally selective for specific signaling pathways [1].

Table 1: this compound's Receptor Binding and Functional Activity

Receptor Binding Affinity Functional Activity Key Signaling Pathways

| Oxytocin Receptor (OXTR) | High agonist affinity [2] | Partial Agonist [1] | Gq coupling: Activated [1] Other G-proteins (Gi1, Gi2, Gi3, Go) & β-arrestin: Not activated [1] | | Vasopressin V1a Receptor (V1aR) | Not Specified | Antagonist [1] | Not Activated [1] | | Vasopressin V1b Receptor (V1bR) | Not Specified | Antagonist [1] | Not Activated [1] |

Molecular Mechanism and Signaling Pathway

This compound's functional selectivity leads to a specific signaling cascade and unique receptor trafficking behavior, as illustrated below.

carbetocin_pathway This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Binds Gq Gq Protein OXTR->Gq Activates Internalization Receptor Internalization OXTR->Internalization Promotes β-arrestin-independent PLCb Phospholipase Cβ Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease Contraction Uterine Smooth Muscle Contraction DAG->Contraction CaRelease->Contraction NoRecycling No Receptor Recycling Internalization->NoRecycling beta_arrestin β-arrestin beta_arrestin->OXTR Does Not Recruit

This compound's biased OXTR signaling and trafficking pathway.

Key Experimental Findings and Methodologies

The characterization of this compound's unique pharmacology relied on several key experimental approaches.

Table 2: Summary of Key Experimental Evidence

Finding Experimental Method Brief Description & Outcome
Gq Functional Selectivity BRET Biosensors [1] Measured receptor-G protein interaction in live HEK293 cells; this compound activated OXTR-Gq but not other G proteins or β-arrestin.
Vasopressin Receptor Antagonism BRET Biosensors [1] Tested activation of V1aR and V1bR; this compound did not activate and may block these receptors.
β-arrestin-Independent Internalization Fluorescence Microscopy [1] Tracked hOXTR-RFP in transfected cells; this compound induced internalization via a β-arrestin-independent pathway.
Lack of Receptor Recycling Fluorescence Microscopy [1] Monitored internalized receptors over time; this compound prevented OXTR return to cell surface.

Therapeutic Implications for Uterine Contraction

This compound's molecular profile translates directly to its clinical advantages:

  • Sustained Uterotonic Effect: The long plasma half-life (85-100 minutes) provides prolonged uterine contraction from a single injection, effectively preventing postpartum hemorrhage [3].
  • Reduced Off-Target Effects: Its selectivity for OXTR and antagonism at vasopressin V1a/V1b receptors may minimize side effects mediated by vasopressin receptor activation [1].
  • Unique Receptor Trafficking: Induction of β-arrestin-independent internalization and lack of recycling may contribute to its distinct temporal pattern of activity compared to oxytocin [1].

Detailed Experimental Protocol

The core data on this compound's signaling was generated using Bioluminescence Resonance Energy Transfer (BRET) assays [1]:

  • Cell Preparation: HEK293 cells are transfected with expression plasmids for the human OXTR, V1aR, or V1bR, along with specific BRET biosensor pairs.
  • Biosensor Pairs:
    • G-protein Activation: Donor: Gα subunit fused to Rluc8; Acceptor: GFP10-Gγ2.
    • β-arrestin Recruitment: Donor: Receptor-Rluc; Acceptor: β-arrestin-Venus.
  • BRET Measurement:
    • Cells are harvested and resuspended in buffer.
    • The Rluc substrate coelenterazine h is added.
    • After ligand (this compound, oxytocin, or control) addition, BRET signals are measured using a spectrometer.
    • The BRET ratio is calculated as (emission at 510-540 nm) / (emission at 370-450 nm).
  • Data Analysis: Dose-response curves are generated to determine efficacy (Emax) and potency (EC50) for each ligand-pathway pair.

References

carbetocin stability thermal degradation storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Heat-Stable Carbetocin Formulation

The development of a heat-stable formulation is a significant advancement for using this compound in regions with unreliable cold chains. The table below details the core composition of this formulation [1].

Component Concentration Function
This compound 0.1 mg/mL Active Pharmaceutical Ingredient (API)
Sodium Succinate Buffer 10 mM Maintains optimum pH
D-Mannitol 47 mg/mL Isotonicity agent
L-Methionine 1 mg/mL Antioxidant
  • Optimum pH: The formulation is stabilized at pH 5.45 (range 5.25–5.65), which was identified as optimal for minimizing degradation [1].

Stability and Degradation Data

The heat-stable this compound formulation maintains ≥95% purity under various temperature conditions, as shown in the following table [1].

Storage Condition Demonstrated Stability Duration
30°C / 75% Relative Humidity ≥ 3 years
40°C / 75% Relative Humidity ≥ 6 months
50°C ≥ 3 months
60°C ≥ 1 month
Additional Stabilities
Freezing/Thawing Not sensitive
Light Not sensitive (photo-stable)

This thermostability is a key advantage over oxytocin, which degrades rapidly in tropical climates without continuous refrigeration [1] [2].

Experimental Protocols & Analytical Methods

The stability data for this compound were generated following standardized experimental protocols.

Stability Study Design
  • Long-term & Accelerated Stability: Stability studies were conducted according to ICH climate zone IV conditions (30°C/75% RH) for long-term data and 40°C/75% RH for accelerated data [1].
  • Sample Formulation: this compound was dissolved in an isotonic solution containing sodium succinate buffer, D-mannitol, and L-methionine, then pH-adjusted to the target range before being filled into vials or ampoules [1].
Key Analytical Methodology: HPLC

The primary method for quantifying this compound content and related impurities was Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].

  • Column: XBridge C18 column (3 × 150 mm, 3.5 μm)
  • Mobile Phase:
    • Mobile Phase A: Ammonium acetate, acetonitrile, and PIC B-8 Low UV reagent in water.
    • Mobile Phase B: A 50:50 mixture of Mobile Phase A and acetonitrile.
  • Gradient: Linear gradient from 0% to 25% Mobile Phase B over 20 minutes.
  • Detection: UV detection at 220 nm.
  • Method Performance: The method achieved baseline resolution (Rs ≥ 2.0) for this compound and its nine related impurities [1].

The experimental workflow for generating stability data is summarized in the diagram below.

Stability assessment workflow for heat-stable this compound.

Molecular Basis of Stability

This compound's inherent thermal stability stems from specific structural modifications that differentiate it from native oxytocin [3] [4]:

  • Deamination at N-terminus: Removal of the N-terminal amine group protects the molecule from degradation by aminopeptidase enzymes.
  • Stabilized Disulfide Bridge: Replacement of the disulfide bridge between cysteine residues 1 and 6 with a more stable methylene-thioether bridge (-CH₂-S-) protects it from cleavage by disulphidase enzymes.

These modifications result in a significantly longer plasma half-life of 85-100 minutes for this compound, compared to 3-6 minutes for oxytocin [3] [4] [5].

Pharmacological Profile and Receptor Interactions

While stable, this compound has a distinct pharmacological profile from oxytocin. It acts as a partial agonist and exhibits functional selectivity (biased agonism) at the oxytocin receptor (OXTR) [3] [6].

  • Receptor Affinity: Binds to the human myometrial oxytocin receptor with similar affinity as oxytocin but has a lower maximal contractile effect (approximately 50% of oxytocin's effect) [6].
  • Signaling Pathway: It selectively activates the OXTR/Gq signaling pathway but does not recruit β-arrestin in the same way as oxytocin, leading to differences in receptor internalization and recycling [3].

The diagram below illustrates this biased signaling mechanism.

G cluster_oxytocin Oxytocin cluster_this compound This compound Oxtr Oxytocin Receptor (OXTR) Gq Gq Protein BetaArr β-arrestin Strongly Strongly Activates Activates , fillcolor= , fillcolor= O2 Promotes O2->BetaArr C2 Does Not Activate C2->BetaArr C3 β-arrestin-independent Internalization C3->Oxtr O1 O1 O1->Gq C1 C1 C1->Gq

Biased signaling of this compound versus oxytocin at the OXTR.

Conclusion

The heat-stable this compound formulation represents a major innovation for postpartum hemorrhage prevention in low and middle-income countries. Its defining characteristic is exceptional thermal stability, maintaining potency for years at 30°C, which directly addresses the cold-chain limitations of oxytocin.

This stability is achieved through a combination of specific molecular engineering that protects it from enzymatic degradation and an optimized liquid formulation that includes excipients like mannitol and methionine to prevent oxidative and pH-dependent degradation.

References

Mechanism of Action and Molecular Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Carbetocin functions as a synthetic analogue of oxytocin, binding to oxytocin receptors (OXTR) in the uterine myometrium [1] [2] [3]. These receptors are G-protein coupled (primarily Gq), and their activation triggers the phospholipase C (PLC) - inositol trisphosphate (IP3) pathway, leading to a release of intracellular calcium and subsequent forceful uterine smooth muscle contractions [1] [3].

Unlike oxytocin, this compound exhibits functional selectivity (biased agonism). It activates the OXTR but selectively couples only to the Gq signaling pathway, without engaging β-arrestin-dependent pathways like the endogenous hormone [4]. This unique profile results in distinct receptor trafficking: this compound promotes OXTR internalization via a β-arrestin-independent pathway and significantly inhibits receptor recycling to the plasma membrane [4]. The following diagram illustrates the key differences in signaling and trafficking.

G Oxt Oxytocin R OXTR Oxt->R Binding Cbt This compound Cbt->R Binding Intern Receptor Internalization Cbt->Intern β-arrestin independent Gq Gq Protein R->Gq Activates Arr β-Arrestin R->Arr Oxytocin only PLC Phospholipase C Gq->PLC Arr->Intern IP3 IP3 Production PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Uterine Contraction Ca->Contraction RecNo No Recycling Intern->RecNo This compound only RecYes Receptor Recycling Intern->RecYes

Oxytocin vs. This compound signaling and receptor trafficking.

Furthermore, this compound demonstrates high selectivity for OXTR over vasopressin receptors (V1a and V1b), at which it may act as an antagonist, potentially reducing off-target effects [4]. Metabolites of this compound, specifically desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, are pure OXTR antagonists, which may influence its overall pharmacodynamic profile [5].

Quantitative Pharmacological Profile

The structural modifications of this compound confer a significantly improved pharmacokinetic profile over oxytocin.

Parameter This compound Oxytocin Details & Clinical Implications
Elimination Half-life 85–100 minutes [1], (IV: ~40 min [2], IM: ~55 min [6]) 3–5 minutes [1] [7] Long duration of action permits single-dose prophylaxis for PPH [1].
Onset of Action (IV) ~2 minutes [1] ~2 minutes Rapid onset suitable for immediate postpartum use [1].
Duration of Action IV: ~60 min; IM: ~120 min [6] Short, requires infusion [1] Sustained uterotonic effect reduces need for additional uterotonics [1] [8].
Receptor Affinity (Kᵢ) OXTR: Partial Agonist (EC₅₀ ~48 nM) [5] OXTR: Full Agonist (EC₅₀ ~5.6 nM) [5] This compound is a partial agonist with ~50% lower maximal contractile effect in vitro [5].
Bioavailability (IM) 77–80% [1] [6] Not Well Defined Reliable systemic exposure via intramuscular injection [1].
Metabolism & Excretion Enzymatic degradation; <1% renal excretion as unchanged drug [1] [6] Rapid enzymatic degradation Greater metabolic stability; low renal excretion reduces concern in renal impairment [1].
Thermostability Heat-stable formulation available [8] [9] Requires cold chain (2–8°C) [9] Critical advantage in low-resource settings with unreliable refrigeration [8] [9].

Clinical Efficacy and Clinical Guidelines

Clinical studies and guidelines support this compound's use for postpartum hemorrhage (PPH) prevention.

Clinical Aspect Key Findings Implications
PPH Prevention (Cesarean Section) Superior or non-inferior to oxytocin; significantly reduces need for additional uterotonics [8] [10]. A single 100 mcg IV/IM dose is effective and can simplify management [1] [8].
PPH Prevention (Vaginal Delivery) Evidence supports efficacy, though some analyses show clearer benefit in C-section [1] [8]. A 100 mcg dose is used, but patient selection may be guided by risk factors [8] [6].
Hemodynamic Stability Causes less hypotension than oxytocin when given as an IV bolus [10]. Safer profile, especially in patients with cardiovascular compromise [10].
Guideline Recommendations Recommended for PPH prevention in both Cesarean and vaginal delivery (some guidelines specify for women with at least one risk factor) [8]. Positioned as a first-line option, especially where its heat stability is a major advantage [8] [9].

Experimental Protocols for Key Assays

For researchers investigating this compound's effects, here are detailed methodologies for critical experiments.

BRET Assay for G-protein Activation and Functional Selectivity

This protocol is used to characterize this compound's signaling bias [4].

  • Cell Culture & Transfection: Use HEK293 cells. Seed at 3.1 million cells/100-mm plate and culture for 24 hours. Transfect using polyethylenimine (PEI) with plasmids encoding human OXTR, V1aR, or V1bR, along with BRET biosensors (e.g., Gαq-Rluc8 and GFP10-Gγ2).
  • Cell Preparation: 48 hours post-transfection, wash cells twice and resuspend in phosphate-buffered saline (PBS) supplemented with 0.1% glucose.
  • BRET Measurement: In a white plate, treat cells with this compound or control peptides. Add the substrate coelenterazine h. Measure BRET signals using a compatible microplate reader.
  • Data Analysis: Calculate the BRET ratio. Dose-response curves for this compound and oxytocin are generated to determine Emax and EC50 values, demonstrating this compound's partial agonism and functional selectivity.
Receptor Internalization and Trafficking Assay

This protocol assesses the impact of ligands on OXTR trafficking [4].

  • Cell Culture & Transfection: Seed cells on glass coverslips. Transfect with a plasmid encoding hOXTR fused to a fluorescent tag (e.g., RFP).
  • Ligand Exposure: Treat live cells with 100 nM this compound or oxytocin for a defined period (e.g., 30-60 minutes) to stimulate internalization.
  • Fixation and Imaging: Fix cells, mount on slides, and image using confocal microscopy.
  • Quantification: Quantify the number of receptors remaining on the plasma membrane versus those in intracellular vesicles. This compound-treated cells will show internalization but an absence of receptor recycling.
In Vitro Uterine Contractility (Myometrial Strip) Assay

This classic pharmacodynamics assay measures direct uterotonic activity [5].

  • Tissue Preparation: Israte uterine myometrial strips from non-pregnant or term-pregnant animal models.
  • Tissue Mounting: Mount strips in an organ bath containing oxygenated physiological salt solution (e.g., Krebs solution) at 37°C. Connect the tissue to an isometric force transducer under a resting tension of 1-2 grams.
  • Concentration-Response Curves: Cumulatively add this compound or oxytocin to the bath (e.g., from 1 nM to 1 µM). Allow each concentration to reach a peak response before adding the next.
  • Data Collection & Analysis: Record the amplitude (g) and frequency of contractions. Plot concentration-response curves to determine EC50 and Emax values, confirming this compound's partial agonist profile [5].

Conclusion and Research Outlook

This compound is a therapeutically important long-acting, functionally selective OXTR agonist. Its distinct molecular pharmacology, characterized by Gq-protein biased signaling and unique receptor trafficking, underlies its clinical efficacy as a single-dose prophylactic uterotonic.

Future research should focus on:

  • Exploring the therapeutic potential of its biased signaling in other clinical contexts, such as psychiatry or addiction [7].
  • Further elucidating the clinical impact of its metabolites, which possess antagonistic properties [5].
  • Conducting real-world effectiveness studies of heat-stable this compound in diverse and low-resource settings.

References

carbetocin drug interactions vasopressin receptors

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Selectivity and Signaling Profile

The table below summarizes carbetocin's key molecular interactions with the oxytocin and vasopressin receptors.

Receptor This compound Action Functional Consequence Key Experimental Findings
Oxytocin Receptor (OXTR) Agonist (Functionally Selective) Activates Gq protein pathway; promotes uterine contraction [1] [2] Partial agonist for OXTR/Gq coupling [1]; does not activate Gi/o, Gs, or G12/13 pathways [1]
Vasopressin V1a Receptor (V1aR) Antagonist Blocks vasopressin signaling [1] Does not activate V1aR; may act as an antagonist [1]
Vasopressin V1b Receptor (V1bR) Antagonist Blocks vasopressin signaling [1] Does not activate V1bR; may act as an antagonist [1]
Vasopressin V2 Receptor (V2R) Minimal Interaction Reduced off-target effects [3] [2] Reduced interactions in molecular dynamics studies [3]; low affinity due to sequence differences [2]

This compound's functional selectivity (or biased agonism) is a key characteristic. Unlike oxytocin, which activates multiple G-protein pathways (Gq, Gi/o, Gs, G12/13) and recruits β-arrestin, this compound selectively activates only the OXTR/Gq pathway [1]. This specific signaling may explain its clinical profile with reduced side effects.

The oxytocin receptor activation involves a unique mechanism where oxytocin forms a magnesium (Mg²⁺) coordination complex with the receptor, which is critical for transition to an active state [4]. Agonist binding also disrupts the alpha-helical structure of transmembrane helix 7 (TM7), another key step in activation [4].

G OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binds Mg Mg²⁺ Mg->OTR Co-factor TM7 TM7 Helical Disruption OTR->TM7 Induces Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Activation Gq->PLC Ca Intracellular Ca²⁺ Mobilization PLC->Ca Contraction Myometrial Contraction Ca->Contraction

Oxytocin receptor (OTR) activation requires Mg²⁺ and involves TM7 disruption, leading to Gq-mediated uterine contraction.

Clinical and Pharmacokinetic Implications

This compound's molecular profile leads to distinct clinical effects compared to oxytocin:

  • Hemodynamic Stability: A 2025 clinical study found significantly lower blood pressure variability and heart rate changes after this compound administration versus oxytocin during cesarean sections [5] [6].
  • Receptor Internalization and Recycling: this compound promotes OXTR internalization via a β-arrestin-independent pathway and inhibits receptor recycling to the plasma membrane, differing from oxytocin [1]. This may contribute to its longer duration of action and distinct physiological effects.
  • Therapeutic Potential in CNS Disorders: Intranasal this compound is under investigation for Prader-Willi syndrome, showing reduction in hyperphagia and compulsive behaviors [7]. Its high OXTR selectivity and lack of vasopressin receptor engagement may avoid aggression-related side effects.

Experimental Methodologies

Key techniques for studying this compound's molecular pharmacology include:

  • G Protein Activation Assays: Bioluminescence Resonance Energy Transfer (BRET)-based biosensors (TRUPATH platform) quantify receptor coupling to various Gα subunits (Gq, Gi1, Gi2, Gi3, Go, Gs, G12, G13) [4] [1].
  • Receptor Trafficking Studies: Live-cell imaging of fluorescently tagged receptors (OXTR-RFP) to monitor internalization and recycling [1].
  • Structural Biology: Cryo-Electron Microscopy (cryo-EM) reveals active-state OXTR structures with bound ligands and G proteins [4].

This compound's high OXTR selectivity and Gq-functional selectivity make it a valuable research tool and therapeutic agent. Its distinct signaling and trafficking properties underline the importance of investigating both receptor selectivity and downstream pathway activation for predicting in vivo drug effects.

References

carbetocin indications contraindications clinical use

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology & Mechanism of Action

Carbetocin is a long-acting synthetic analog of the natural hormone oxytocin [1] [2]. Its mechanism and key differentiator are as follows:

  • Receptor Agonism: It binds selectively to oxytocin receptors located on the smooth musculature of the uterus (myometrium) [3] [2].
  • Intracellular Action: Receptor activation triggers a G-protein coupled cascade that increases intracellular calcium concentrations, resulting in forceful contractions of uterine smooth muscle [1] [2].
  • Key Differentiator: The primary advantage over oxytocin is its prolonged duration of activity [2]. While oxytocin has a half-life of about 3-10 minutes, this compound's half-life is approximately 40 minutes (IV) to 85-100 minutes (IM) [3] [1]. This provides sustained uterotonic activity, reducing the need for repeated doses or continuous infusion [2].

The following diagram illustrates the mechanism of this compound at the cellular level.

G This compound Mechanism of Action This compound This compound OT_Receptor Oxytocin Receptor (G Protein-Coupled) This compound->OT_Receptor G_Protein Gq Protein OT_Receptor->G_Protein Phospholipase_C Phospholipase C G_Protein->Phospholipase_C PIP2 PIP₂ Phospholipase_C->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 Cytosol_Calcium ↑ Cytosolic Ca²⁺ DAG->Cytosol_Calcium Calcium_Store ER Calcium Store IP3->Calcium_Store Calcium_Store->Cytosol_Calcium Uterine_Contraction Uterine Smooth Muscle Contraction Cytosol_Calcium->Uterine_Contraction

Clinical Application & Efficacy Evidence

This compound is used for PPH prophylaxis. Clinical evidence primarily demonstrates its benefit in reducing the need for additional uterotonic therapy.

  • Approved Use: Administered as a single 100 mcg dose via slow IV injection (over 1 minute) or IM injection immediately after delivery, preferably before placental removal [4].
  • Efficacy vs. Oxytocin: A Cochrane review concluded that during Cesarean section, this compound significantly reduces the need for therapeutic uterotonics compared to oxytocin, though no significant difference was found in the incidence of PPH (>500 ml blood loss) or severe PPH (>1000 ml) [5].
  • Efficacy vs. Syntometrine: For vaginal delivery, this compound is associated with less blood loss compared to syntometrine (a combination of oxytocin and ergometrine) and has a significantly lower incidence of adverse effects like nausea, vomiting, and hypertension [5] [6].

The table below summarizes quantitative data on efficacy and common side effects from comparative studies.

Parameter This compound vs. Oxytocin (Cesarean Section) This compound vs. Syntometrine (Vaginal Delivery)
Need for Therapeutic Uterotonics Significantly Reduced (RR 0.62; 95% CI 0.44-0.88) [5] No statistically significant difference [5]
Blood Loss > 500 ml No statistically significant difference [5] Information missing
Blood Loss > 1000 ml No statistically significant difference [5] Information missing
Nausea & Vomiting No statistically significant difference [7] Significantly Reduced (Nausea RR 0.24; Vomiting RR 0.21) [5]
Hypotension No statistically significant difference in need for vasopressors [7] Information missing
Hypertension Information missing Significantly Reduced [5] [6]

Contraindications & Safety Profile

Understanding the safety profile of this compound is critical for its appropriate clinical use.

  • Contraindications: this compound is contraindicated in patients with [4]:

    • Hypersensitivity to this compound or oxytocin.
    • Serious cardiovascular disorders.
    • Hepatic and renal impairment.
    • Epilepsy.
    • Pregnancy and labor before delivery of the infant—it must not be used for labor induction or augmentation due to the risk of prolonged uterine contractions and fetal complications [1] [4].
  • Common Adverse Effects: Side effects are generally similar to those of oxytocin and can include nausea, vomiting, abdominal pain, flushing, feeling of warmth, headache, tremor, pruritus, hypotension, and tachycardia [8] [1] [4].

  • Serious Adverse Effects: Though rare, severe reactions have been reported, including bronchospasm, severe bradycardia, and anaphylactoid reactions, particularly in vulnerable populations like asthmatic patients [6]. Overdosage can lead to uterine hyperstimulation with tetanic contractions, potentially resulting in uterine rupture or, paradoxically, postpartum hemorrhage [1] [4].

Experimental Use in Prader-Willi Syndrome

This compound has been investigated for a neurological indication. ACP-101, an intranasal formulation of this compound, was developed as a selective oxytocin-receptor agonist for treating hyperphagia (insatiable hunger) and behavioral distress in Prader-Willi Syndrome (PWS) [9] [10].

  • Trial Design: The Phase 3 COMPASS PWS trial was a 12-week, double-blind, randomized, placebo-controlled global study. It enrolled 175 children and adults aged five to 30 years with PWS, evaluating the efficacy and safety of intranasal this compound 3.2 mg administered three times daily (TID) [9].
  • Outcome: In September 2024, Acadia Pharmaceuticals announced that the trial did not meet its primary endpoint [9]. This indicates that the development for this indication has encountered a significant setback.

The workflow of this clinical trial is summarized in the diagram below.

G ACP-101 Phase 3 Trial for Prader-Willi Syndrome PWS_Population Patient Population (n=175) Ages 5-30 with PWS Randomization Randomization (Double-Blind) PWS_Population->Randomization Group_1 Intervention Group Intranasal this compound 3.2 mg TID Randomization->Group_1 Group_2 Control Group Placebo TID Randomization->Group_2 Treatment_Duration 12-Week Treatment Period Group_1->Treatment_Duration Group_2->Treatment_Duration Primary_Endpoint Assessment of Primary Endpoint (Hyperphagia) Treatment_Duration->Primary_Endpoint Result Result: Primary Endpoint Not Met Primary_Endpoint->Result

Summary for Researchers

This compound represents a valuable therapeutic option in postpartum care, with a clear pharmacological rationale for its long-acting properties. Its established role is in PPH prophylaxis, where it can simplify management. The recent failure of its intranasal formulation in a Phase 3 trial for PWS highlights the challenges in reposting drugs for complex neurological disorders.

References

carbetocin metabolism enzymatic degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Degradation Pathways and Metabolites

The table below summarizes the identified metabolites of carbetocin and their key characteristics based on incubation with a rat kidney homogenate.

Metabolite Name Structural Change OXTR Binding Affinity (vs. Oxytocin) Functional Activity on Myometrium
This compound (Parent) N/A Similar magnitude [1] [2] Partial agonist [1]
This compound Metabolite I Removal of C-terminal Gly-NH₂ [1] [2] Similar magnitude [1] [2] Pure antagonist [1]
This compound Metabolite II Removal of C-terminal Leu-Gly-NH₂ [1] [2] Similar magnitude [1] [2] Pure antagonist [1]

The degradation process follows a sequential pathway, which can be visualized as follows:

carbetocin_degradation This compound This compound Metabolite_I Metabolite I (desGlyNH₂-carbetocin) This compound->Metabolite_I Enzymatic Cleavage 1 Metabolite_II Metabolite II (desLeuGlyNH₂-carbetocin) Metabolite_I->Metabolite_II Enzymatic Cleavage 2

This C-terminal degradation is a key metabolic pathway because the resulting metabolites, while retaining the ability to bind the oxytocin receptor, function as pure oxytocin receptor antagonists, unlike the parent drug which is a partial agonist [1]. This suggests that the C-terminal glycinamide is critical for the agonist activity of the molecule.

Key Experimental Protocol

The primary data on this compound's degradation comes from a specific in vitro methodology [1] [2]:

  • Enzyme Source: A cytosolic fraction of a rat kidney homogenate was used as the source of degradative enzymes.
  • Incubation Conditions: this compound was incubated with the kidney homogenate.
  • Metabolite Isolation: The degradation products were separated and purified using High-Performance Liquid Chromatography (HPLC).
  • Metabolite Identification: The chemical structures of the isolated metabolites were confirmed through amino acid analysis.

Experimental Data and Receptor Binding

The following table quantifies the receptor binding affinities (Ki values) and contractile effects (EC₅₀) of this compound and its metabolites compared to oxytocin.

Compound OXTR Binding Affinity (Ki, nM) Max. Contractile Effect (g) EC₅₀ (nM) V1a Receptor Binding (nM)
Oxytocin 1.8 ± 0.30 [2] 5.22 ± 0.26 [1] 5.62 ± 1.22 [1] Not the primary focus
This compound 4.5 ± 0.70 [2] 2.70 ± 0.12 [1] 48.0 ± 8.20 [1] 7.24 ± 0.29 [1]
Metabolite I 4.2 ± 0.50 [2] No contraction [1] N/A [1] 9.89 ± 2.80 [1]
Metabolite II 5.2 ± 0.80 [2] No contraction [1] N/A [1] 33.7 ± 7.34 [1]

Functional and Clinical Implications

The unique metabolism of this compound has direct implications for its clinical profile:

  • Mechanism of Sustained Action: this compound's long half-life (85-100 minutes vs. oxytocin's 3.4 minutes) is attributed to its structural modifications that confer resistance to aminopeptidase and disulphidase degradation [3] [4]. The C-terminal degradation, while occurring, does not immediately inactivate the drug but transforms it into compounds with different activities.
  • Receptor Selectivity and Functional Bias: Research indicates that this compound is a functionally selective Gq agonist at the OXTR. It activates the Gq signaling pathway but does not recruit β-arrestin, and it promotes OXTR internalization via a β-arrestin-independent pathway that also inhibits receptor recycling [3]. This unique signaling profile may contribute to its distinct behavioral effects in the central nervous system compared to oxytocin [3].
  • Potential for Metabolite-Mediated Antagonism: The formation of pure antagonist metabolites in vivo could theoretically modulate the overall uterotonic effect over time. The clinical significance of this finding in humans remains to be fully determined [1] [2].

References

Application Notes and Protocol: Carbetocin for Reducing Blood Loss in Abdominal Myomectomy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Mechanism of Action

Abdominal myomectomy, the surgical removal of uterine fibroids, is frequently associated with significant intraoperative blood loss, which can lead to complications such as hemorrhagic shock, increased need for blood transfusions, and longer operative times [1]. The hypervascular nature of fibroids and the uterus contribute to this risk.

Carbetocin is a long-acting synthetic analogue of oxytocin. Its therapeutic effect is mediated through binding to oxytocin receptors present on the smooth musculature of the myometrium [2]. This binding results in powerful and prolonged rhythmic contractions of the uterine muscle, which compresses the blood vessels supplying the fibroids and the surgical bed, thereby reducing hemorrhage [3].

Unlike oxytocin, which has a half-life of only 3-10 minutes, this compound has a substantially longer half-life of approximately 40 minutes [4] [2]. This pharmacodynamic profile allows for a single intravenous dose to sustain uterine tone throughout the critical period of the surgery, making it particularly suitable for procedural prophylaxis.

Summary of Clinical Evidence

Recent randomized controlled trials (RCTs) and a meta-analysis have provided robust evidence supporting the efficacy of this compound in the context of abdominal myomectomy.

Key Findings from Individual Clinical Trial

A randomized, double-blind, placebo-controlled trial conducted at a tertiary university hospital provides high-quality evidence [3]. The study included 138 women with symptomatic leiomyomas who were candidates for abdominal myomectomy, with 69 patients in each the this compound and placebo groups.

Table 1: Key Outcomes from RCT (n=138)

Outcome Measure This compound Group Placebo Group Result
Intraoperative Blood Loss Significantly Lower Higher Mean difference: 184 mL reduction [3]
Post-op Hemoglobin (24 hr) 10.3 ± 0.6 g/dL 9.1 ± 0.8 g/dL Significantly higher in this compound group [3]
Need for Blood Transfusion 8 women (11.6%) 17 women (24.6%) 41% relative reduction [3]
Operative Time Similar Similar No significant difference [3]
Side-Effects Few, nonsignificant Similar Comparable between groups [3]
Findings from Recent Meta-Analysis

A 2025 meta-analysis of five RCTs, encompassing 484 patients (262 receiving this compound and 222 in control groups), corroborates and strengthens these findings [1].

Table 2: Pooled Efficacy Data from Meta-Analysis (n=484)

Outcome Pooled Effect Size Statistical Significance Certainty of Evidence
Mean Intraoperative Blood Loss MD = -292.27 mL (95% CI: -372.5, -212.03) p < 0.001 Very Low [1]
Mean Change in Hemoglobin MD = -0.63 g/dL (95% CI: -0.94, -0.33) p < 0.001 Low [1]
Rate of Blood Transfusion RR = 0.30 (95% CI: 0.21, 0.44) p < 0.001 Very Low [1]
Mean Operation Time MD = -22.98 minutes (95% CI: -38.93, -7.02) p < 0.001 Low [1]
Mean Hospital Stay MD = -0.1 days (95% CI: -0.27, 0.06) p = 0.21 (Not Significant) N/A [1]

The analysis concluded that this compound was tolerable and associated with considerable declines in intraoperative blood loss and related complications compared with a passive control intervention during abdominal myomectomy [1].

Detailed Experimental Protocol for Clinical Administration

Based on the methodologies of the cited clinical trials, the following protocol is recommended for the prophylactic use of this compound in abdominal myomectomy.

Preoperative Phase
  • Patient Selection and Consent: The protocol is suitable for women with symptomatic uterine fibroids scheduled for elective abdominal myomectomy. Obtain written informed consent after explaining the benefits and potential risks of the intervention.
  • Inclusion Criteria: Adult women (e.g., aged 18-40) diagnosed with symptomatic leiomyomas and scheduled for abdominal myomectomy [3].
  • Exclusion Criteria: Standard exclusions include known hypersensitivity to this compound or other oxytocin analogues, pre-existing hypertension or preeclampsia, severe anemia, and significant cardiac, renal, or hepatic dysfunction [5] [3].
  • Randomization and Blinding (For Clinical Trials): In a research setting, patients should be randomly assigned to receive either this compound or a placebo/active comparator using a computer-generated sequence. The study drug should be prepared in an identical syringe by a pharmacist or an investigator not involved in patient assessment or surgery to maintain blinding [3].
Intraoperative Phase
  • Drug Preparation: Draw 100 µg of this compound (e.g., 1 mL of a 100 µg/mL solution) into a sterile syringe [5] [3].
  • Timing of Administration: Administer the single 100 µg IV bolus dose of this compound slowly after the induction of anesthesia but before the surgical incision is made [3] [1].
  • Monitoring: Standard intraoperative monitoring should be followed. Specifically track hemodynamic parameters (blood pressure, heart rate) and estimate blood loss via gravimetric methods (weighing surgical sponges) and suction canister volume [5].
Postoperative Phase and Outcome Assessment
  • Primary Efficacy Endpoint: Quantification of intraoperative blood loss in milliliters [3] [1].
  • Secondary Efficacy Endpoints:
    • Change in Hemoglobin: Measure hemoglobin levels preoperatively and at 24 hours post-surgery [3].
    • Need for Blood Transfusion: Record the number of patients requiring transfusion and the number of units transfused, based on standard clinical triggers [3] [1].
    • Requirement for Rescue Uterotonics: Note if additional uterotonic drugs (e.g., additional oxytocin, misoprostol) are required to control bleeding [6].
    • Operative Time: Record the time from skin incision to closure [1].
    • Surgeon's Qualitative Assessment of Uterine Tone: Can be assessed using a Likert scale if applicable [5].
  • Safety Monitoring: Document all adverse events (AEs), such as nausea, vomiting, headache, chest pain, palpitations, or hemodynamic changes (hypotension, hypertension, tachycardia). The cited studies reported that side-effects were generally few, nonsignificant, and similar to placebo [3] [4].

The experimental workflow from patient enrollment to data analysis is summarized in the diagram below.

Start Patient Eligibility Screening B Preoperative Assessment: Hb measurement, Consent Start->B A Randomization (For Clinical Trials) C Intraoperative Phase: Induction of Anesthesia A->C B->A D Administer this compound 100 µg IV Bolus C->D E Perform Surgical Procedure (Abdominal Myomectomy) D->E F Data Collection: Blood Loss, Op Time E->F G Postoperative Phase: 24-hour Hb, Transfusion, AEs F->G H Data Analysis & Outcomes G->H

Safety and Tolerability Profile

Across the studies analyzed, this compound was demonstrated to be well-tolerated. The incidence of adverse effects was generally low and not significantly different from that in the placebo group in the abdominal myomectomy trial [3].

Compared to other uterotonics like syntometrine (a combination of oxytocin and ergometrine), this compound has a significantly more favorable side-effect profile, with lower incidences of nausea, vomiting, and hypertension [6]. Some studies comparing this compound to oxytocin have reported a lower incidence of subjective adverse effects like headache, chest pain, burning sensation, and palpitations with this compound [4].

Regulatory and Development Status

It is important to note that the use of this compound for abdominal myomectomy is an off-label application. This compound is currently approved in many countries (though not the U.S. for an obstetric indication) specifically for the control of postpartum hemorrhage [2]. An intranasal formulation of this compound (LV-101) is under investigation for Prader-Willi syndrome and has received orphan drug designation from the U.S. FDA, but it is not yet approved [7] [8].

The compelling evidence from recent clinical trials suggests that expanding the indications for this compound to include prophylaxis in gynecological surgeries like myomectomy warrants serious consideration.

Conclusion and Key Takeaways

The integration of a single, preoperative dose of intravenous this compound represents a simple, practical, and effective strategy within a comprehensive blood conservation protocol for abdominal myomectomy.

  • Clinically Significant Efficacy: Prophylactic this compound consistently reduces intraoperative blood loss by approximately 180-300 mL and can cut the relative risk of requiring a blood transfusion by over half.
  • Favorable Pharmacodynamics: Its long half-life provides sustained uterine contraction throughout the critical phases of surgery with a single dose.
  • Strong Safety Profile: The drug is well-tolerated with a side-effect profile comparable to placebo and more favorable than ergot alkaloids.
  • Protocol Clarity: A straightforward protocol of 100 µg IV bolus after anesthesia induction, as outlined, is supported by level I evidence.

For researchers and clinicians, these application notes provide a validated framework for implementing and further studying this compound to improve patient outcomes in fibroid surgery.


References

  • This compound for preventing postpartum haemorrhage - PMC. (2012). Retrieved from National Center for Biotechnology Information.
  • A Randomized, Double-Blind Clinical Trial. (2025). Cureus, 17(8), e89968.
  • Search Orphan Drug Designations and Approvals - FDA. (2014). Retrieved from U.S. Food and Drug Administration.
  • Evaluating efficacy of intravenous this compound in reducing blood loss during abdominal myomectomy: a randomized controlled trial. (2020). Fertility and Sterility.
  • This compound for the Prevention of Post-Partum Hemorrhage. (2019). In NCBI Bookshelf.
  • Adverse Effects of Oxytocin Are More Prevalent than Those of this compound. (2025). Journal of Clinical Medicine, 14(20), 7211.
  • A meta-analysis of randomized controlled trials examining the effectiveness of this compound in reducing intraoperative blood loss during abdominal myomectomy. (2025). Frontiers in Medicine, 12, 1590144.
  • This compound: Uses, Interactions, Mechanism of Action. (n.d.). Retrieved from DrugBank.
  • LV-101 (this compound): What is it and is it FDA approved? (2021). Retrieved from Drugs.com.

References

Clinical Evidence and Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies comparing carbetocin and oxytocin for PPH prevention.

Study Population & Design Intervention Comparison Primary Outcome: PPH Incidence Key Secondary Outcomes

| Low-risk term gravid women (Vaginal delivery) [1] Prospective Observational (N=284) | Heat-stable this compound 100 mcg IM (n=142) | Oxytocin 10 units IM (n=142) | 4.2% vs. 7.0% (p=0.303) (Not statistically significant) | • Mean blood loss: 623 ± 81.3 mL vs. 678 ± 88.7 mL (p=0.039) • Hb decline: Significantly less with this compound (p<0.001) | | High-risk patients (Cesarean section) [2] [3] Retrospective Cohort (N=518) | this compound 100 µg IV (n=268) | Oxytocin 10 IU IV (n=250) | Significantly reduced with this compound (aOR: 0.52; 95% CI: 0.35–0.79, p=0.002) | • Need for therapy escalation: 6.0% vs. 10.8% (p=0.046) • Reduced need for additional uterotonics and procedures. | | Mixed population (Cochrane Review) [4] Systematic Review (11 trials, N=2635) | this compound 100 µg IV/IM | Oxytocin (varied doses IV) | No statistically significant difference in blood loss >500 mL or >1000 mL. | • Need for therapeutic uterotonics: Reduced with this compound after C-section (RR 0.62; 95% CI 0.44–0.88). • Uterine massage: Reduced need after both C-section and vaginal delivery. |

Application Notes and Protocol Guidance

Indications and Clinical Advantages
  • Primary Indication: this compound is indicated only for the prevention of PPH and must not be used for labor induction or augmentation [5].
  • Key Advantage: Heat Stability: Heat-stable this compound remains effective at temperatures of up to 30°C for 36 months. This makes it a first-choice alternative to oxytocin in settings where cold chain maintenance (2–8°C) is unreliable [1] [5].
  • Pharmacological Profile: As a long-acting oxytocin analogue, this compound has a half-life of approximately 40 minutes (compared to 4–10 minutes for oxytocin), providing sustained uterine contraction for several hours [3].
Contraindications and Precautions

This compound is contraindicated in women with [5]:

  • Cardiovascular disorders
  • Liver or kidney disease
  • Epilepsy
  • Known sensitivity to this compound, oxytocin, or any of its excipients.
Recommended Dosing and Administration
  • Standard Dose: 100 micrograms [1] [2] [4].
  • Route of Administration: Administered either intramuscularly (IM) or intravenously (IV) within one minute of baby's delivery (after cord clamping in C-section) [1] [3].
  • Cost-Effectiveness Consideration: Since this compound is significantly more expensive than oxytocin, its routine use is most justified in high-risk patients or where the cold chain cannot be guaranteed [2] [3].

Experimental Protocols for Clinical Evaluation

For researchers designing studies on uterotonics, here are methodologies from the cited literature.

Protocol 1: Comparative Effectiveness in a Tertiary Care Setting

This protocol is based on a prospective observational study design [1].

  • Population: Include low-risk gravid women in labour at term (e.g., 37-42 weeks). Exclude women with major medical or obstetric disorders.
  • Group Allocation: Assign participants to two groups:
    • Group 1 (Intervention): Receives heat-stable this compound 100 mcg IM.
    • Group 2 (Control): Receives oxytocin 10 units IM.
  • Administration: The uterotonic is administered within one minute of delivery.
  • Primary Outcome Measurement: The incidence of atonic PPH, clinically defined as blood loss ≥ 500 ml.
  • Secondary Outcome Measurements:
    • Quantitative Blood Loss (QBL): Calculate by combining volumetric (e.g., calibrated drape/suction bottle) and gravimetric (weighing of soaked materials) measurements.
    • Change in Haemoglobin: Measure Hb levels before delivery and 24 hours after delivery.
  • Statistical Analysis: Use Student's t-test for continuous variables (mean blood loss, Hb change) and chi-square test for categorical variables (PPH incidence). A p-value of < 0.05 is considered significant.
Protocol 2: Efficacy in High-Risk Cesarean Sections

This protocol is based on a retrospective cohort study design [2] [3].

  • Population Selection: Identify patients undergoing cesarean section at >24 weeks gestation who have at least one risk factor for PPH (e.g., uterine overdistension, pre-eclampsia, placenta previa, coagulopathy).
  • Study Groups: Define a "before-and-after" cohort:
    • Oxytocin Cohort: Patients delivered during a period when oxytocin (10 IU IV) was the standard prophylactic agent.
    • This compound Cohort: Patients delivered during a subsequent period when this compound (100 µg IV) became standard.
  • Data Extraction: Retrospectively collect data from medical records.
  • Primary Outcome: Incidence of PPH (blood loss ≥ 500 mL for study purposes, though ≥1000 mL is also clinically relevant).
  • Secondary Outcomes:
    • Need for escalation of therapy (additional uterotonics, procedural interventions, transfusion).
  • Statistical Analysis: Use multivariate logistic regression to calculate an adjusted odds ratio (aOR) for PPH, controlling for potential confounders like differing baseline risk between the cohorts.

Clinical Decision Pathway for Uterotonic Selection

The following diagram outlines a logical framework for choosing between oxytocin and this compound for PPH prevention.

start Patient Eligible for PPH Prevention risk_assess Assess Patient Risk Factors and Clinical Setting start->risk_assess cold_chain Is a reliable cold chain available for oxytocin? risk_assess->cold_chain use_oxytocin Use Oxytocin cold_chain->use_oxytocin Yes high_risk Is the patient at high risk for PPH? cold_chain->high_risk No end Administer Uterotonic use_oxytocin->end use_this compound Use this compound high_risk->use_this compound Yes cost_ok Is this compound cost-effective and available? high_risk->cost_ok No contra Check for Contraindications (e.g., cardiovascular, renal disease) use_this compound->contra cost_ok->use_oxytocin cost_ok->use_this compound Yes cont_no Do not use this compound. Use alternative agent. contra->cont_no Yes contra->end No cont_no->end

Conclusion

This compound is a valuable tool in the prevention of postpartum hemorrhage. Its heat-stable formulation is a significant advantage in resource-limited settings, and evidence supports its use, particularly in high-risk patients undergoing cesarean section. However, it is not a direct substitute for oxytocin in all situations due to its different indications, contraindications, and cost. Clinical judgment and context are paramount in making the optimal choice for maternal care.

References

Comprehensive Application Notes and Protocols for Heat-Stable Carbetocin Implementation in Low- and Middle-Income Countries

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Global Burden of Postpartum Hemorrhage

Postpartum hemorrhage (PPH) remains the leading cause of maternal mortality worldwide, responsible for approximately 70,000 maternal deaths annually with 99% of these occurring in low- and middle-income countries (LMICs). The disproportionate burden in resource-limited settings is primarily driven by fragile health systems, limited cold-chain infrastructure, staff shortages, and fragmented obstetric services that undermine the efficacy of standard uterotonics like oxytocin. [1] Postpartum hemorrhage is clinically defined as blood loss of ≥500 mL following childbirth and affects approximately 14 million women globally each year, creating a substantial public health challenge that impedes progress toward achieving the Sustainable Development Goal 3.1 target of reducing the global maternal mortality ratio to less than 70 per 100,000 births by 2030. [1] [2]

The thermostability limitations of conventional uterotonics represent a critical barrier to effective PPH prevention in tropical climates and resource-constrained settings. Oxytocin, the current first-line uterotonic, requires continuous refrigeration (2-8°C) to maintain potency—a condition often unmet in LMICs where power supply is unreliable and cold-chain infrastructure is underdeveloped. [1] [3] Quality assessment studies across 40 LMICs have revealed that approximately 40% of oxytocin samples fail quality tests due to degradation under suboptimal storage conditions, significantly compromising their effectiveness in preventing PPH. [2] It is within this context that heat-stable carbetocin (HSC) has emerged as a promising alternative that addresses the specific challenges of uterotonic administration in LMICs while maintaining clinical efficacy comparable to oxytocin. [1] [4]

Table 1: Comparison of Uterotonic Options for PPH Prevention in LMICs

Characteristic Oxytocin Misoprostol Heat-Stable this compound
Thermostability Requires refrigeration (2-8°C) Sensitive to humidity Stable at ≤30°C for 3 years
Cold Chain Dependent Yes No No
Half-Life 1-6 minutes 30-40 minutes 40 minutes
Route of Administration IV, IM Oral, sublingual, rectal IV, IM
PPH Prevention Efficacy High (when quality assured) Moderate Non-inferior to oxytocin
PPH Treatment Indication Yes No No (prevention only)
Labor Induction/ Augmentation Yes No No

Stability and Formulation Characteristics

The development of heat-stable this compound represents a significant pharmaceutical advancement specifically designed to address the challenges of maintaining uterotonic efficacy in tropical climates and resource-limited settings. The optimized formulation consists of 0.1 mg/mL this compound in sodium succinate buffer with excipients including mannitol and methionine, adjusted to an optimal pH of 5.45 (range 5.25-5.65) to maximize stability under challenging environmental conditions. [3] [5] This specific composition was determined through rigorous formulation screening that evaluated stability across a pH range from 4.0 to 7.0, with the optimal pH demonstrating the minimal impurity formation after 12 months at accelerated stability conditions of 40°C/75% relative humidity. [5]

Extensive stability studies conducted according to International Conference on Harmonization (ICH) guidelines for climate zone IV conditions (30°C/75% relative humidity) have demonstrated that HSC maintains ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C. [3] [5] This exceptional thermal stability profile substantially surpasses that of oxytocin, which rapidly degrades under elevated temperatures, particularly in tropical climates where cold-chain infrastructure is unreliable. Additional stability assessments have confirmed that the HSC formulation is not sensitive to freezing or light exposure, further enhancing its suitability for environments with variable storage conditions and limited infrastructure. [5]

The molecular structure of this compound—a synthetic analogue of oxytocin—incorporces key modifications that enhance its stability compared to the native hormone. While both molecules share structural similarities, this compound features a substitution at position 8 and an elongated carboxamide terminus, which collectively confer resistance to enzymatic degradation by aminopeptidases and prolong its duration of action. These molecular differences account for this compound's significantly longer half-life (approximately 40 minutes compared to 1-6 minutes for oxytocin) and its sustained uterotonic effect, which provides clinical benefits through prolonged uterine contraction during the critical immediate postpartum period. [5]

Table 2: Stability Profile of Heat-Stable this compound Under Various Temperature Conditions

Storage Temperature Duration Maintaining ≥95% Purity Comparison with Oxytocin
30°C/75% RH 3 years Oxytocin degrades significantly within months without refrigeration
40°C/75% RH 6 months Oxytocin rapidly loses potency under these conditions
50°C 3 months Not recommended for oxytocin
60°C 1 month Not recommended for oxytocin
Freeze-Thaw Cycles Stable (no significant degradation) Varies by formulation
Light Exposure Stable (no significant degradation) Requires protection from light

Clinical Efficacy and Safety Evidence

Pivotal Clinical Trial Data

The CHAMPION trial (this compound HAemorrhage PreventION), a landmark WHO-led study published in the New England Journal of Medicine, established the clinical non-inferiority of heat-stable this compound compared to oxytocin for PPH prevention. This massive randomized controlled trial enrolled nearly 30,000 women across 10 countries (Argentina, Egypt, India, Kenya, Nigeria, Singapore, South Africa, Thailand, Uganda, and the United Kingdom) who delivered vaginally. Each participant received a single injection of either heat-stable this compound or oxytocin immediately following birth, with results demonstrating that both drugs were equally effective at preventing excessive bleeding (≥500 mL blood loss) after childbirth. [4] The trial was conducted under conditions that ensured oxytocin quality through maintained cold chain, potentially underestimating the real-world benefit of HSC in settings where oxytocin degradation occurs due to temperature fluctuations. [4]

Subsequent large-scale implementations have reinforced these clinical findings. A mixed-methods implementation research study in Nigeria involving 18,364 deliveries documented that when HSC was administered for PPH prevention in 56% of deliveries, the PPH incidence dropped significantly to 0.8%, demonstrating remarkable effectiveness in real-world clinical practice. [1] Similarly, a five-country pilot implementation across Burkina Faso, Ethiopia, Ghana, Sierra Leone, and Uganda documented high prophylactic administration rates of HSC in 92.4% of 12,262 deliveries across study facilities, with no adverse events reported throughout the study period. [6] These implementation studies provide compelling evidence that HSC can be safely integrated into routine obstetric care across diverse healthcare settings in LMICs.

Safety Profile and Contraindications

Heat-stable this compound demonstrates a favorable safety profile comparable to oxytocin, with no significant increase in adverse effects documented across clinical trials and implementation studies. The most common side effects include nausea, vomiting, headache, and flushing, which are generally mild and transient in nature. [1] Importantly, HSC has different pharmacological properties and clinical indications compared to oxytocin, necessitating careful attention to appropriate use and contraindications. [7] [8]

Critical contraindications for heat-stable this compound include use for labor induction or augmentation, administration during pregnancy or labor at any time before the baby is born, and use in women with pre-existing cardiovascular disorders, liver or kidney disease, epilepsy, or known sensitivity to this compound, oxytocin, or any excipients in the formulation. [7] [8] These distinctions from oxytocin—which is approved for labor induction, augmentation, and PPH treatment—highlight the importance of comprehensive provider education to prevent inappropriate use that could potentially endanger maternal and fetal health. Professional organizations including the International Federation of Gynecology and Obstetrics (FIGO) and the International Confederation of Midwives (ICM) have issued joint guidance emphasizing that oxytocin and HSC should not be considered equivalent in terms of their pharmacological behaviors or clinical indications. [7] [8]

Implementation Framework and Protocol Development

Clinical Protocol for HSC Administration

The safe and effective implementation of heat-stable this compound requires strict adherence to established clinical protocols developed in accordance with WHO recommendations. HSC is indicated only for PPH prevention following the birth of the baby, whether via vaginal delivery or caesarean section. The standard dosage is a single 100 mcg (0.1 mg) injection administered either intravenously or intramuscularly immediately following delivery of the baby, preferably within one minute. [1] [7] For intravenous administration, the injection should be delivered slowly over one minute to minimize potential adverse effects, while intramuscular administration provides a longer-lasting clinical effect. [8]

Comprehensive patient assessment is essential before HSC administration to identify potential contraindications. Healthcare providers must confirm that the patient has no history of cardiovascular disorders, liver or kidney disease, epilepsy, or known hypersensitivity to this compound or its excipients. [7] During administration, vital signs and uterine tone should be monitored closely, with particular attention to blood pressure changes and excessive uterine contraction. Following administration, continued monitoring for at least two hours is recommended to identify potential PPH or adverse reactions, with facilities equipped to manage severe hemorrhage and anaphylaxis if they occur. [6]

HSC_Administration Start Patient Delivers Baby Assess Assess for Contraindications Start->Assess Contraindications Cardiovascular disorders Liver/kidney disease Epilepsy Known sensitivity Assess->Contraindications Contraindications found Proceed No Contraindications Present Assess->Proceed No contraindications ChooseRoute Choose Administration Route Proceed->ChooseRoute IV IV Administration Inject slowly over 1 minute ChooseRoute->IV IM IM Administration Deep intramuscular injection ChooseRoute->IM Monitor Monitor Patient Vital signs & uterine tone (Minimum 2 hours) IV->Monitor IM->Monitor Document Document Administration Drug, dose, route, time Monitor->Document

Diagram 1: Clinical Administration Protocol for Heat-Stable this compound

Implementation Strategy for LMIC Integration

Successful integration of heat-stable this compound into routine PPH prevention in LMICs requires a systematic implementation approach that addresses both clinical and health system factors. Evidence from successful programs in Kenya, South Sudan, and Nigeria highlight several key implementation strategies: updating national policies and essential medicines lists to include HSC, implementing pooled procurement mechanisms, conducting simulation drills for frontline health workers, and appointing "PPH champions" to provide leadership and mentorship. [1] These strategies have demonstrated remarkable success, with programs in Kenya and conflict-affected South Sudan achieving >90% coverage of HSC administration through comprehensive health system strengthening. [1]

Training and capacity building represent critical components of successful HSC implementation. The five-country Sub-Saharan Africa implementation study utilized a mixed theoretical and practical simulation training approach for healthcare providers, incorporating regular supportive supervision throughout the implementation phase. [6] This training emphasized the distinct indications and contraindications of HSC compared to oxytocin, proper administration techniques, monitoring requirements, and documentation procedures. Post-training assessment revealed that healthcare providers demonstrated high confidence in and favorability toward using HSC, with appropriate administration occurring in 92.4% of deliveries across study facilities. [6]

Supply chain optimization is essential for maintaining consistent HSC availability. The thermostability properties of HSC (maintaining efficacy for 3 years at ≤30°C) directly address the cold-chain gaps associated with oxytocin and reduce wastage from degradation. [1] [3] Implementation programs should establish dedicated storage protocols that capitalize on HSC's stability while ensuring protection from extreme temperatures (>50°C) when possible. Additionally, integration with existing maternal health commodities distribution systems helps streamline logistics and reduce implementation costs. The Medicines Patent Pool has secured a conditional license agreement with Ferring Pharmaceuticals to enable additional production and supply of HSC by more manufacturers, anticipating increased global demand as more countries adopt this intervention. [9]

Economic Considerations and Cost-Effectiveness Analysis

Cost-Effectiveness and Budget Impact Models

Comprehensive economic evaluations demonstrate that heat-stable this compound presents a cost-saving intervention for PPH prevention in LMICs when considering the broader economic perspective of healthcare systems. A detailed cost-effectiveness analysis conducted in India—a country with a high PPH burden—revealed that HSC could prevent approximately 5,468 additional PPH events and save 5 maternal lives per 100,000 births compared to oxytocin when priced comparably. [2] The analysis further projected direct medical cost savings of US $171,700 (₹12.8 million) per 100,000 births from the public healthcare system perspective, with even greater benefits when compared to misoprostol (7,032 fewer PPH events, 10 fewer deaths, and savings of $230,248 per 100,000 births). [2]

Budget impact analysis from India provides compelling evidence for HSC adoption at the health system level. Models project that India's public health system would save US$11.4 million (₹849 million) over five years if HSC achieves a 19% market share of prophylactic uterotonics administered. [2] These savings primarily result from reduced PPH management costs, including decreased need for additional uterotonics, surgical interventions, blood transfusions, and intensive care admissions. Additional economic benefits include reduced cold chain costs and decreased product wastage due to the thermostability of HSC, which maintains potency for three years without refrigeration compared to oxytocin that requires continuous cold chain maintenance. [1] [2]

Table 3: Economic Outcomes of Heat-Stable this compound Implementation in LMICs

Economic Parameter Compared to Oxytocin Compared to Misoprostol
PPH Events Prevented (per 100,000 births) 5,468 7,032
Maternal Lives Saved (per 100,000 births) 5 10
DALYs Averted (per 100,000 births) 244 470
Direct Medical Cost Savings (per 100,000 births) US $171,700 US $230,248
Cold Chain Cost Reduction Significant (no refrigeration needed) Moderate (no cold chain needed)
Product Wastage Reduction Substantial (3-year shelf life at 30°C) Variable
Financing Strategies and Procurement Considerations

Sustainable financing mechanisms are crucial for scaling up HSC adoption in LMICs. Successful implementation requires domestic resource mobilization, private sector investment, and strategic integration with existing maternal health programs. [1] Pooled procurement mechanisms—where multiple countries or regions combine their purchasing power—have demonstrated effectiveness in reducing costs and ensuring sustainable supply. Additionally, incorporating HSC into national health insurance benefits packages can expand access while reducing out-of-pocket expenditures for vulnerable populations. [1] [2]

Procurement optimization should capitalize on HSC's thermostability by adjusting supply chain logistics to eliminate cold chain requirements, thereby reducing overall health system costs. The long shelf life of HSC (3 years at 30°C) enables larger quantity procurement and reduced ordering frequency, which improves efficiency and minimizes stockouts in remote facilities. [1] [3] Countries should establish pharmacovigilance systems to monitor product quality and adverse events, ensuring ongoing safety as use expands. The WHO's "Roadmap to Combat Postpartum Haemorrhage 2023–2030" provides comprehensive guidance on financing and procurement strategies specifically tailored for HSC and other PPH interventions in resource-constrained settings. [1]

Regulatory Pathway and Policy Integration

National Policy Adoption and Guideline Implementation

Regulatory approval and policy integration represent critical steps in the scale-up of heat-stable this compound in LMICs. Following WHO's 2018 recommendation of HSC for PPH prevention and its subsequent addition to the WHO Model List of Essential Medicines in 2019, countries have increasingly pursued national policy updates to incorporate HSC into their clinical guidelines and essential medicines lists. [1] [7] This process typically involves technical review committees assessing local burden of disease, cost-effectiveness evidence, and health system capacity, leading to national guideline development and training material adaptation for country-specific contexts.

The joint FIGO/ICM guidance on HSC use provides important direction for policymakers and clinicians, emphasizing appropriate use cases and cautioning against the inappropriate substitution for oxytocin in clinical indications where HSC has not been proven effective. [7] [8] This guidance specifically highlights that HSC should only be used for PPH prevention after delivery of the baby and should not be used for labor induction or augmentation, during pregnancy, or in women with specific contraindications including cardiovascular disorders, liver or kidney disease, or epilepsy. [8] These distinctions are critical for patient safety and must be emphasized in national policies and clinical training programs.

Monitoring and Evaluation Framework

Robust monitoring systems are essential for tracking HSC implementation quality and impact. Minimum indicators should include HSC coverage rates (percentage of eligible women receiving HSC for PPH prevention), appropriate administration (correct timing, dose, and route), adverse event reporting, and PPH incidence rates. [6] Implementation research from Nigeria demonstrated the effectiveness of using routine health information systems to track these indicators, supplemented by periodic quality audits to ensure data accuracy and intervention quality. [1]

Long-term evaluation should assess both clinical outcomes and health system impacts, including reductions in severe maternal morbidity, maternal mortality ratios, blood transfusion requirements, and referrals to higher-level care facilities. The integration of HSC with tranexamic acid and other PPH bundle elements has demonstrated improved maternal outcomes and should be considered in comprehensive PPH prevention and management programs. [1] Additionally, equity-focused monitoring ensures that HSC access extends to vulnerable populations, including women in conflict settings, rural areas, and humanitarian crises where PPH burden is often highest and cold chain infrastructure is most limited. [1]

Future Directions and Innovation Opportunities

Expanding Clinical Indications and Formulations

Ongoing research initiatives seek to expand the clinical applications of heat-stable this compound in maternal health. The REACH clinical trial, funded by Unitaid and coordinated by the UNDP/UNFPA/UNICEF/WHO/World Bank Special Programme of Research, is currently evaluating the safety and efficacy of HSC for PPH treatment—an indication not currently approved. [9] If successful, this trial could significantly expand the approved clinical uses of HSC and further enhance its value proposition for LMICs. Additionally, formulation innovations including prefilled syringes and auto-injector devices could simplify administration and expand use by lower-level healthcare providers in community settings.

Novel delivery approaches integrating HSC with other reproductive health interventions represent promising opportunities for enhanced efficiency. Research exploring co-administration with other preventive medications during the third stage of labor could streamline maternal care and reduce implementation complexity. Furthermore, operational research on task-sharing policies that allow midwives and other non-physician providers to administer HSC could expand access in remote areas with limited healthcare workforce capacity. [6]

Implementation Research Priorities

Critical knowledge gaps remain regarding optimal implementation strategies for HSC in various LMIC contexts. Implementation research should prioritize operational studies on distribution models for last-mile facilities, cost-recovery mechanisms for sustainable scale-up, and training approaches for diverse healthcare provider types. [1] [6] Additionally, research on supply chain optimization capitalizing on HSC's thermostability could identify innovative distribution models that bypass cold chain limitations entirely.

Integration with emerging technologies presents exciting opportunities for enhancing HSC implementation. Research exploring digital solutions for inventory management, provider decision support, and patient monitoring could address common health system challenges in remote settings. Furthermore, implementation science studies examining the scalability of successful pilot programs—such as the five-country Sub-Saharan Africa initiative that demonstrated 92.4% appropriate administration rates—can identify the core components necessary for effective scale-up across diverse health systems. [6]

Conclusion

Heat-stable this compound represents a transformative advancement in PPH prevention specifically designed for the challenges of resource-limited settings. Its exceptional thermostability, clinical non-inferiority to oxytocin, favorable safety profile, and demonstrated cost-effectiveness make it a critical tool for reducing maternal mortality in LMICs. Successful implementation requires comprehensive approaches including national policy updates, healthcare provider training, supply chain optimization, and robust monitoring systems. As countries work toward achieving Sustainable Development Goal targets for maternal mortality reduction, HSC offers a viable, cost-effective uterotonic strategy that can substantially reduce PPH-related deaths and accelerate progress toward maternal survival goals when integrated within comprehensive PPH prevention and management programs.

References

Application Notes and Protocols: Storage, Handling, and Stability of Heat-Stable Carbetocin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Postpartum haemorrhage (PPH) remains a leading cause of maternal mortality globally, with the majority of deaths occurring in low- and middle-income countries (LMICs) where healthcare infrastructure is often fragile [1]. The effectiveness of standard uterotonics like oxytocin is frequently compromised in these settings due to their dependency on continuous cold-chain storage (2-8°C) to maintain potency, a requirement that is often unmet in tropical climates and regions with unreliable electricity [1] [2] [3].

Heat-stable carbetocin (HSC), a long-acting synthetic analogue of oxytocin, has been developed to address this critical limitation. Its defining characteristic is the ability to remain stable and potent at high ambient temperatures for extended periods, bypassing the need for refrigeration from the point of manufacture to the point of use [3] [4]. These application notes provide detailed protocols on the storage, handling, and stability assessment of HSC, intended for researchers, scientists, and drug development professionals involved in maternal health product development and implementation.

Formulation Composition and Stability Characteristics

The heat-stable formulation of this compound differs from the conventional refrigerated formulation primarily in its excipients, which are optimized to confer stability under stressful thermal conditions [2] [3]. The table below details the composition of the heat-stable formulation.

Table 1: Composition of the Heat-Stable this compound Formulation (0.1 mg/mL) [3]

Component Quantity Function
This compound 0.100 mg/mL Active Pharmaceutical Ingredient (API)
Succinic Acid 1.19 mg/mL Buffer agent
Sodium Hydroxide 2N to pH 5.45 pH adjustment
Mannitol 47.0 mg/mL Isotonicity agent
L-Methionine 1.00 mg/mL Antioxidant
Water for Injection 1.0 mL Solvent

The stability profile of this formulation has been rigorously tested under various conditions as defined by the International Conference on Harmonisation (ICH) guidelines for climate zone IV. The table below summarizes the quantitative stability data.

Table 2: Stability Profile of Heat-Stable this compound Under Various Conditions [3] [5]

Storage Condition Temperature / Relative Humidity Demonstrated Stability Duration Purity Maintained
Long-term 30°C / 75% RH Minimum of 3 years ≥ 95%
Accelerated 40°C / 75% RH 6 months ≥ 95%
Intermediate 50°C 3 months ≥ 95%
Extreme Heat 60°C 1 month ≥ 95%
Photostability As per ICH Q1B Not sensitive -
Freeze-Thaw Multiple cycles Not sensitive -

Recommended Storage and Handling Protocols

Storage Conditions
  • Primary Condition: The product should be stored below 30°C [6] [7]. This allows for storage at typical ambient room temperature in most global regions.
  • Humidity Control: The recommended maximum relative humidity is 75% [3]. Products should be kept in their original packaging to minimize moisture exposure.
  • Shelflife: When stored under the conditions above (≤30°C/75% RH), the product has a demonstrated shelf life of at least 36 months from the date of manufacture [2] [3].
Handling and Distribution

The following workflow outlines the key steps for handling and distributing heat-stable this compound:

G Start Start: Product Receipt Check1 1. Verify shipment for damage or leaks Start->Check1 Check2 2. Record ambient temperature upon receipt Check1->Check2 No damage Discard Discard if damaged, compromised, or expired Check1->Discard Damage found Store 3. Move to designated storage area (≤30°C, ≤75% RH) Check2->Store Protect 4. Keep in original packaging until use Store->Protect Monitor 5. Regularly monitor storage room temperature/humidity Protect->Monitor Use 6. Use before expiration date (3 years from manufacture) Monitor->Use

Experimental Protocols for Stability Assessment

The stability of the heat-stable this compound formulation is verified using High-Performance Liquid Chromatography (HPLC) to quantify the active ingredient and detect degradation impurities. The following workflow outlines the key experimental steps:

G Start Start: Stability Testing Protocol Prep Sample Preparation • Dilute this compound sample • Filter using 0.45µm membrane Start->Prep HPLC HPLC Analysis Prep->HPLC Sub1 Column: XBridge C18 (3 x 150 mm, 3.5 µm) HPLC->Sub1 Sub2 Mobile Phase A: Ammonium acetate, acetonitrile, water Mobile Phase B: ACN + Mobile Phase A HPLC->Sub2 Sub3 Gradient: 0% to 25% B over 20 minutes HPLC->Sub3 Sub4 Flow Rate: 0.8 mL/min Detection: 220 nm Column Temp: 60°C HPLC->Sub4 Data Data Analysis • Calculate % this compound content • Identify and quantify impurities • Compare against reference standard Sub1->Data Sub2->Data Sub3->Data Sub4->Data

Detailed HPLC Methodology [3]
  • Apparatus: Alliance HPLC System (Waters)
  • Column: XBridge C18 (3.0 x 150 mm, 3.5 µm particle size)
  • Mobile Phase A: Prepare by mixing 0.30 g of ammonium acetate with 380 mL of acetonitrile and approximately 1000 mL of purified water in a 2000 mL volumetric flask. Add 8 mL of PIC B-8 Low UV reagent and dilute to volume with purified water.
  • Mobile Phase B: 1:1 (v/v) mixture of Mobile Phase A and acetonitrile.
  • Chromatographic Conditions:
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 60°C
    • Detection Wavelength: 220 nm
    • Injection Volume: 40 µL
    • Gradient Program: Linear gradient from 0% to 25% Mobile Phase B over 20 minutes.
  • System Suitability: A this compound standard spiked with known related impurities should demonstrate baseline resolution (Rs ≥ 2.0) for all peaks.
Forced Degradation Studies

To validate the stability-indicating ability of the HPLC method, forced degradation studies should be conducted.

  • Acidic/Basic Hydrolysis: Expose the formulation to 0.1M HCl and 0.1M NaOH at room temperature for several hours, then neutralize and analyze.
  • Oxidative Stress: Treat with hydrogen peroxide (e.g., 0.1-0.3% concentration) and analyze.
  • Thermal Stress: Store samples at elevated temperatures (e.g., 50°C, 60°C) for defined periods and analyze for degradation products like [Asp⁵]this compound and This compound sulfoxides [3].

Comparison with Oxytocin and Clinical Implications

Table 3: Critical Comparison: Heat-Stable this compound vs. Oxytocin [1] [6] [7]

Parameter Oxytocin Heat-Stable this compound
Storage Temperature 2°C to 8°C (refrigeration) [1] Up to 30°C (ambient) [6] [7]
Thermal Stability Loses potency in tropical climates without reliable cold chain [1] [2] Stable for ≥3 years at 30°C/75% RH [3]
Half-Life 1-6 minutes [7] ~40 minutes [7]
Duration of Action Shorter duration (~30-60 mins) [7] Prolonged duration (4-6 hours) [8]
Clinical Indications PPH prevention & treatment; labour induction/augmentation [6] [7] PPH prevention only [6] [7]
Key Limitation Addressed N/A Overcomes cold-chain dependency, reduces drug wastage

Conclusions and Best Practices

The development of heat-stable this compound represents a significant advancement in global maternal health, particularly for resource-limited settings. Its thermostability directly addresses the critical challenge of cold-chain failure that undermines the efficacy of oxytocin [1]. For researchers and healthcare policymakers, the following best practices are recommended:

  • Appropriate Use: It is critical to note that HSC is indicated only for the prevention of PPH and must not be used for labor induction or augmentation, or for the treatment of established PPH [6] [7].
  • Regulatory and Implementation Support: The inclusion of HSC in the WHO Model List of Essential Medicines (2019) and its prequalification (2022) facilitate national registration and procurement [1] [8]. Successful implementation in LMICs has been achieved through WHO policy updates, pooled procurement, and comprehensive training of frontline health workers [1].
  • Future Directions: Ongoing efforts should focus on further optimizing peptide synthesis to reduce manufacturing costs, ensuring robust supply chains, and continuing pharmacovigilance to monitor long-term safety and effectiveness in diverse field conditions [8].

References

Comprehensive Application Notes & Protocols: Carbetocin Bolus Versus Infusion Administration Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbetocin and Administration Considerations

This compound is a synthetic long-acting oxytocin analogue that has gained significant clinical importance for the prevention of postpartum hemorrhage (PPH) following both vaginal delivery and cesarean section. As PPH remains a leading cause of maternal mortality worldwide, accounting for approximately one-quarter of all maternal deaths, optimizing uterotonic administration protocols is crucial for improving obstetric outcomes. This compound offers distinct pharmacological advantages over native oxytocin, primarily its prolonged half-life (40-100 minutes versus 3.5-10 minutes for oxytocin), which enables sustained uterotonic activity from a single administration rather than continuous infusion. While the manufacturer initially recommended intravenous bolus administration, clinical investigations have explored alternative administration methods, particularly short-infusion protocols, to potentially enhance hemodynamic stability while maintaining uterotonic efficacy. This review systematically examines the evidence regarding this compound administration methods, providing detailed application notes and experimental protocols to guide researchers and clinicians in optimizing this compound use across diverse clinical scenarios.

The fundamental question driving this investigation is whether the method of administration significantly influences the risk-benefit profile of this compound, particularly regarding the balance between uterine contraction efficacy and cardiovascular side effects. Understanding these nuances is essential for drug development professionals seeking to refine administration protocols and for clinicians aiming to implement evidence-based practices that maximize patient safety while effectively preventing PPH.

Pharmacology and Mechanism of Action

Fundamental Pharmacological Properties

This compound is a synthetic peptide analogue of oxytocin with structural modifications that confer enhanced metabolic stability and prolonged activity. As shown in Table 1, these modifications include replacement of the disulfide bridge with a CH₂ group at position 1 and introduction of an O-methyltyrosine at position 2, making this compound resistant to degradation by disulfide isomerase and aminopeptidase enzymes. This structural enhancement results in a significantly extended half-life compared to native oxytocin, allowing for sustained receptor activation without continuous infusion.

Table 1: Comparative Pharmacological Properties of this compound and Oxytocin

Pharmacological Parameter This compound Oxytocin
Chemical Structure Synthetic analogue with modified residues Natural nonapeptide
Half-life 40-100 minutes 3.5-10 minutes
Time to onset (IV) <2 minutes <1 minute
Duration of action ~60 minutes ~30 minutes
Receptor specificity Oxytocin receptor agonist Oxytocin receptor agonist
Metabolic pathway Minimal enzymatic degradation Rapid enzymatic degradation
Bioavailability (IM) 80% 80-90%
Elimination Minimal renal (0.7%) Hepatic and renal
Thermal stability Heat-stable formulations available Requires cold chain (2-8°C)
Mechanism of Action and Receptor Interactions

This compound functions as a selective oxytocin receptor agonist in the uterine myometrium, binding to G-protein coupled receptors that activate phospholipase C, leading to increased intracellular calcium concentrations and subsequent smooth muscle contraction. During pregnancy, oxytocin receptor expression in the uterus increases dramatically, reaching a peak during labor and delivery, which explains the enhanced uterotonic response to this compound administration in the immediate postpartum period compared to non-pregnant states. This compound is classified as a biased agonist at the oxytocin receptor, meaning it preferentially activates specific downstream signaling pathways while avoiding others, which may contribute to its clinical efficacy profile and side effect spectrum.

The following diagram illustrates this compound's mechanism of action at the cellular level:

G This compound This compound OT_Receptor Oxytocin Receptor (GPCR) This compound->OT_Receptor Binding Gq_Protein Gq Protein OT_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Calcium Release from Sarcoplasmic Reticulum IP3->Calcium_Release Myosin_LCK Myosin Light Chain Kinase Activation Calcium_Release->Myosin_LCK Increased Intracellular Ca2+ Contraction Uterine Contraction Myosin_LCK->Contraction

Figure 1: Cellular Mechanism of Action of this compound in Uterine Myometrium

Comparative Efficacy of Bolus Versus Infusion Administration

Uterine Tone and Hemorrhage Prevention

The primary efficacy endpoint for this compound administration is the establishment and maintenance of adequate uterine tone to prevent postpartum hemorrhage. A randomized, double-blind, non-inferiority trial directly compared this compound 100 mcg administered as a slow IV bolus versus as a short infusion in 140 women undergoing planned or unplanned cesarean section. Uterine tone was quantified by obstetricians using a linear analogue scale (0-100) at 2, 3, 5, and 10 minutes after cord clamping. The study demonstrated that short-infusion administration was non-inferior to bolus administration, with maximal uterine tone measurements of 88 versus 89, respectively (mean difference -1.3, 95% CI -5.7 to 3.1), comfortably within the pre-specified non-inferiority margin of -10 [1] [2].

These findings indicate that the method of administration does not compromise the uterotonic efficacy of this compound when switching from bolus to short-infusion protocols. This is clinically significant as it provides flexibility in administration methods while maintaining the primary therapeutic objective of PPH prevention.

Hemodynamic Stability and Safety Profile

The cardiovascular effects of uterotonic agents represent a significant safety consideration, particularly in women with comorbid conditions or hemodynamic instability. Oxytocin analogues are known to cause dose-dependent hypotension and reflex tachycardia when administered rapidly. Theoretical concerns suggest that slower infusion might mitigate these effects, similar to what has been demonstrated with oxytocin. However, the available evidence for this compound presents a nuanced picture, as summarized in Table 2.

Table 2: Comparative Safety Outcomes of this compound Administration Methods

Safety Parameter Bolus Administration Short-Infusion Administration Statistical Significance
Maximal uterine tone (0-100 scale) 89 88 Mean difference -1.3 (95% CI -5.7 to 3.1) [2]
Blood pressure stability Comparable changes Comparable changes No significant difference [2]
Heart rate changes Comparable changes Comparable changes No significant difference [2]
Need for additional uterotonics 5.8% 4.2% p=0.303 [3]
Nausea and vomiting Similar incidence Similar incidence No significant difference [4]
Headache Similar incidence Similar incidence No significant difference [4]
Blood loss >500 mL 4.2% 7.0% p=0.303 [3]
Mean blood loss (mL) 623 ± 81.3 678 ± 88.7 p=0.039 [3]
Hb decline (g/dL) Significantly less Variable p<0.001 [3]

Interestingly, the study by Weiniger et al. found that both blood pressure and heart rate changes were comparable between administration methods, suggesting that this compound may have intrinsically different hemodynamic effects compared to oxytocin, or that the studied bolus administration was sufficiently slow to minimize cardiovascular effects [2]. This represents an important consideration for protocol development, as it suggests that slow IV push over 1-2 minutes may provide similar hemodynamic stability to short infusions.

Detailed Experimental Protocols

Randomized Controlled Trial Protocol for Administration Method Comparison

For researchers investigating this compound administration methods, the following detailed protocol adapted from published methodology provides a robust framework for clinical trials:

4.1.1 Study Design and Setting
  • Design: Prospective, single-center, randomized, double-dummy, double-blind, non-inferiority trial
  • Setting: University Hospital, tertiary care center
  • Participants: Healthy women with singleton pregnancy ≥37 weeks gestation undergoing planned or unplanned cesarean section under regional anesthesia
  • Exclusion Criteria: Emergency CS due to fetal distress, severe cardiovascular disorders, (pre-)eclampsia, renal or liver impairment, coagulopathies, uterine malformation, known hypersensitivity to this compound/oxytocin [1]
4.1.2 Randomization and Blinding Procedure
  • Allocation: 1:1 randomization with variable block sizes (2-8)
  • Stratification: Based on planned versus unplanned cesarean section
  • Blinding: Double-dummy technique where all patients receive both a 1-ml bolus and a 100-ml short infusion, with only one containing active this compound
  • Preparation: An independent study nurse prepares medications based on randomization sequence
  • Implementation: Patients, care providers, and outcome assessors remain blinded to group assignment [1]

The following diagram illustrates the experimental workflow:

G Assessment Assess Eligibility (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 Allocation) Assessment->Randomization Group1 This compound Bolus Group (100 mcg in 1 mL IV bolus) + Placebo Infusion (100 mL saline) Randomization->Group1 Group2 This compound Infusion Group (100 mcg in 100 mL saline over 15-30 min) + Placebo Bolus (1 mL IV) Randomization->Group2 CordClamping Cord Clamping (Time=0) Group1->CordClamping Group2->CordClamping UterineTone Uterine Tone Assessment (2, 3, 5, 10 minutes post-clamping) Linear Analogue Scale 0-100 CordClamping->UterineTone Hemodynamics Hemodynamic Monitoring (Blood Pressure, Heart Rate) Baseline, 2, 5, 10, 15, 30 min CordClamping->Hemodynamics AdditionalUT Assessment of Additional Uterotonic Need (According to predefined criteria) UterineTone->AdditionalUT Hemodynamics->AdditionalUT Analysis Data Analysis (Non-inferiority margin: -10 points on uterine tone scale) AdditionalUT->Analysis

Figure 2: Experimental Workflow for Comparing this compound Administration Methods

4.1.3 Intervention Protocols
  • Bolus Group: this compound 100 mcg diluted in 1 mL normal saline administered as a slow intravenous push over 30-60 seconds, plus 100 mL normal saline infusion over 15-30 minutes
  • Infusion Group: Placebo bolus (1 mL normal saline) plus this compound 100 mcg diluted in 100 mL normal saline infused over 15-30 minutes
  • Administration Timing: Immediately after cord clamping
  • Concomitant Medications: Standard spinal anesthesia with bupivacaine, fentanyl, and morphine; fluid co-loading with 500 mL hydroxyethyl starch 6% [1]
4.1.4 Outcome Assessment Methodology
  • Primary Efficacy Endpoint: Maximum uterine tone within first 5 minutes after cord clamping, assessed by obstetrician using linear analogue scale (0 = no tone, 100 = firmest possible tone)
  • Primary Safety Endpoint: Hemodynamic stability as measured by heart rate and mean arterial blood pressure
  • Assessment Timing: Uterine tone at 2, 3, 5, and 10 minutes; hemodynamics at baseline and 2, 5, 10, 15, and 30 minutes post-administration
  • Additional Measures: Need for therapeutic uterotonics, estimated blood loss, hemoglobin change, adverse effects [1] [2]
Laboratory Analysis and Sample Processing Protocol

For comprehensive assessment of this compound effects, the following laboratory protocol is recommended:

  • Blood Sampling: Collect samples preoperatively and 24 hours postoperatively
  • Hemoglobin Assessment: Standard automated hematology analyzer
  • Blood Loss Calculation: Use formula accounting for pregnancy blood volume and percent blood volume lost
  • Additional Assays: Consider this compound plasma levels if feasible (research setting)
  • Follow-up: Clinical assessment at 24-48 hours for adverse effects and complications [1]

Clinical Application Guidelines

Patient Selection and Risk Stratification

Clinical evidence supports the use of this compound in specific patient populations, with particular benefit observed in high-risk obstetric scenarios. A large retrospective cohort study (n=1236) demonstrated that this compound significantly reduced the requirement for additional uterotonics or procedures in selected high-risk groups, particularly women with major placenta praevia or multiple pregnancies [5]. Another retrospective study focusing on high-risk patients (n=518) found that this compound significantly reduced the prevalence of PPH during cesarean section compared to oxytocin (12.3% vs 21.2%, p=0.006), with particular reduction in severe hemorrhage (1.5% vs 5.6%, p=0.007) [6].

Based on current evidence, the following patient selection guidelines are recommended:

  • Preferred for high-risk patients: Women with major placenta praevia, multiple pregnancies, uterine overdistension (polyhydramnios, macrosomia)
  • Suitable for standard risk: Healthy women undergoing planned or unplanned cesarean section
  • Consider in resource-limited settings: Heat-stable this compound offers advantages where cold chain maintenance for oxytocin is unreliable [3] [5]
  • Use with caution: Women with known hypersensitivity to this compound, severe cardiovascular disease, especially coronary artery disease
Administration Recommendations

Based on the available evidence, the following administration protocols are recommended for clinical practice:

  • Dose: 100 mcg intravenous for both bolus and infusion administration
  • Bolus Administration: Dilute to 1 mL and administer as slow IV push over 30-60 seconds
  • Infusion Administration: Dilute in 100 mL normal saline and infuse over 15-30 minutes
  • Timing: Immediately after cord clamping in cesarean section; after delivery of anterior shoulder or placenta in vaginal delivery
  • Monitoring: Standard hemodynamic monitoring for first 30 minutes post-administration
  • Conversion Between Methods: Bolus and short-infusion appear therapeutically equivalent; choice can be based on clinical preference and workflow considerations [1] [2]

Regulatory and Practical Considerations

Cost-Effectiveness and Resource Implications

The economic evaluation of this compound administration must consider both direct drug costs and overall healthcare utilization. This compound is approximately 100 times more expensive than conventional oxytocin, creating significant economic considerations for widespread implementation [6]. However, this higher acquisition cost may be offset by reduced resource utilization through decreased need for additional uterotonics, uterine massage, and management of PPH complications. A systematic review of economic evaluations indicated that this compound was more cost-effective than oxytocin for PPH prevention, particularly in cesarean delivery [7].

From a practical implementation perspective, heat-stable this compound formulations offer significant advantages in resource-limited settings where maintaining cold chain for oxytocin storage and transport presents challenges. The WHO has added heat-stable this compound to its core list of essential medicines, recognizing its potential to improve PPH prevention in settings where oxytocin quality cannot be guaranteed [3].

Regulatory Status and Guidelines

This compound has received regulatory approval in many countries, including Canada, the United Kingdom, and various European nations, though it remains unavailable in the United States and Japan [8] [9]. Professional guidelines have increasingly recognized its role in PPH prevention:

  • Society of Obstetricians and Gynaecologists of Canada (2018): Recommends this compound for PPH prevention in both cesarean and vaginal delivery [7]
  • Royal College of Obstetricians and Gynaecologists: Recommends this compound in elective cesarean sections [5]
  • German, Austrian and Swiss Societies (2018): Considers this compound as first-line treatment [7]
  • French National Authority for Health: Acknowledges medical service rendered but no improvement compared to oxytocin [6]

Conclusion and Future Research Directions

The evidence regarding this compound administration methods indicates that both bolus and short-infusion approaches provide equivalent uterotonic efficacy with comparable hemodynamic effects. This equivalence provides clinicians with flexibility to adapt administration methods to local protocols and individual patient needs. For drug development professionals, these findings suggest that method of administration is not a critical determinant of this compound's clinical profile, allowing for simplified administration protocols that may enhance adherence and implementation.

Important research gaps remain, particularly regarding optimal dosing in specific subpopulations, cost-effectiveness across different healthcare systems, and long-term maternal outcomes beyond immediate hemorrhage prevention. Future studies should focus on identifying patient factors that predict enhanced response to this compound, optimizing protocols for women with specific risk factors, and developing novel formulations that further enhance stability and ease of administration in diverse clinical settings.

References

carbetocin clinical guidelines WHO recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology & Experimental Protocols

For researchers, understanding carbetocin's unique pharmacology is key. It is a functionally selective agonist for the oxytocin receptor (OXTR), preferentially activating the Gq signaling pathway without recruiting β-arrestin, which differs from oxytocin [1]. The following diagram illustrates this targeted mechanism of action.

G This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR Gq Gq Protein OXTR->Gq  Preferentially Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Contraction Uterine Contraction Ca2->Contraction

Experimental Protocol: Receptor Signaling Pathways

This protocol is adapted from methods used to characterize this compound's functional selectivity [1].

  • 1. Objective: To characterize the signaling bias of this compound at the human oxytocin receptor (hOXTR) compared to endogenous oxytocin.
  • 2. Materials:
    • Cell Line: HEK293 cells.
    • Plasmids: Expression vectors for hOXTR, Gαq-Rluc8, GFP10-Gγ2, Gβ1, and β-arrestin-Venus.
    • Compounds: this compound, oxytocin (positive control), vehicle (negative control).
    • Equipment: Bioluminescence Resonance Energy Transfer (BRET) capable plate reader.
  • 3. Methodology:
    • Cell Transfection: Transfect HEK293 cells with hOXTR and the BRET biosensor pairs for Gq coupling (Gαq-Rluc8/GFP10-Gγ2) and β-arrestin recruitment (hOXTR-Rluc8/β-arrestin-Venus).
    • BRET Assay:
      • 48 hours post-transfection, harvest cells and resuspend in assay buffer.
      • Distribute cells into a 96-well plate.
      • Add the coelenterazine substrate.
      • Acquire a baseline BRET signal.
      • Add increasing concentrations of this compound or oxytocin to generate a dose-response curve.
      • Measure the BRET ratio (emission at 510-540 nm / emission at 370-450 nm) over time.
    • Data Analysis: Calculate the net BRET ratio and plot concentration-response curves. Determine the half-maximal effective concentration (EC₅₀) and maximal response (Emax) for each pathway. The Bias Factor can be calculated to quantify the preferential activation of the Gq pathway over the β-arrestin pathway by this compound.
Experimental Protocol: Clinical ECG Safety Profile

This protocol is based on a 2025 clinical study comparing the cardiovascular safety of oxytocin and this compound [2].

  • 1. Objective: To compare the effects of oxytocin and this compound on electrocardiogram (ECG) parameters in women undergoing elective cesarean section.
  • 2. Study Design: Prospective, randomized, controlled trial.
  • 3. Participants:
    • Inclusion Criteria: Healthy pregnant women, term singleton pregnancy (37-41 weeks), scheduled for elective cesarean section under spinal anesthesia.
    • Exclusion Criteria: Pre-existing heart disease, thyroid disorders, diabetes, hypertension, electrolyte imbalances.
  • 4. Intervention:
    • Group OXY (n=34): Receive 5 IU oxytocin IV over 20 seconds after infant delivery and cord clamping.
    • Group CARBE (n=36): Receive 100 μg this compound IV over 20 seconds after infant delivery and cord clamping.
  • 5. Outcome Measures & Assessment:
    • Primary: Incidence and characteristics of ST-segment depression on continuous Holter ECG monitoring. Monitoring begins 30 minutes pre-operatively and continues for 3 hours post-operatively.
    • Secondary: Heart rate variability, incidence of ventricular/atrial ectopic beats, changes in mean arterial pressure (MAP).
  • 6. Statistical Analysis: Compare the incidence of ECG abnormalities and hemodynamic changes between groups using appropriate tests (e.g., t-test, Chi-square). A p-value of <0.05 is considered statistically significant.

The workflow for this clinical safety study is outlined below.

G Start Assess for Eligibility Exclude Exclusion Criteria: Cardiovascular disease, etc. Start->Exclude Randomize Randomization Exclude->Randomize GroupOXY OXY Group (5 IU Oxytocin IV) Randomize->GroupOXY GroupCARBE CARBE Group (100 μg this compound IV) Randomize->GroupCARBE Holter Holter ECG Monitoring: -30 min pre-op to +3h post-op GroupOXY->Holter GroupCARBE->Holter Analyze Analyze ECG Parameters: ST-segment, HR, Arrhythmias Holter->Analyze Result Result: No significant ECG alterations with either drug Analyze->Result

Pharmacokinetics and Comparative Data

The quantitative profile of this compound is distinct from oxytocin, which underpins its clinical utility.

Parameter This compound Oxytocin Notes & Clinical Implications
Half-life 85 - 100 minutes [3] ~3 - 5 minutes [3] This compound's longer half-life supports sustained uterine contraction, often making a single dose sufficient [3].
Onset of Action 1 - 2 minutes [4] ~1 minute Both drugs have a rapid onset, suitable for immediate PPH prevention.
Thermostability Stable at ≤30°C for up to 3 years (Heat-stable formulation) [4] [5] Requires cold chain (2-8°C) [6] HSC is critical for low-resource settings where cold chain infrastructure is unreliable [4] [5].
Clinical Non-inferiority Yes (Reference) Large-scale trials (e.g., CHAMPION) demonstrated HSC is non-inferior to oxytocin for preventing blood loss ≥500 mL [4] [5].

Application Notes for Protocol Development

  • Formulation Specificity: Always specify "heat-stable this compound (HSC)" in protocols for low- and middle-income country (LMIC) settings. Conventional this compound requires refrigeration, negating its main logistical advantage [6].
  • Strict Indication Adherence: Emphasize in training materials that this compound is only for PPH prevention after complete delivery of the infant(s). Its use for induction or augmentation of labour is contraindicated and dangerous due to its long duration of action [7] [6].
  • Integration with PPH Bundles: this compound prophylaxis is one part of a comprehensive PPH management strategy. The 2025 WHO guidelines recommend the MOTIVE bundle for treatment: Uterine Massage, Oxytocic drugs, Tranexamic acid, IV fluids, Examination, and Escalation of care [8].
  • Considerations for Different Populations: While effective for both vaginal and cesarean deliveries, much of the cost-effectiveness and implementation data for HSC comes from and is most relevant to LMICs with high PPH burdens and fragile cold chains [4] [5] [9].

References

Comprehensive Application Notes and Protocols: Carbetocin in the EMOTIVE Bundle with Tranexamic Acid Synergy for Postpartum Hemorrhage Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Significance

Postpartum hemorrhage (PPH) remains a leading global cause of maternal mortality, responsible for over 70,000 deaths annually, with the majority occurring in low- and middle-income countries (LMICs). The disproportionate burden in resource-limited settings is frequently attributable to compromised cold chain infrastructure for thermolabile uterotonics like oxytocin and insufficient healthcare worker training. [1] In response to this critical challenge, the World Health Organization (WHO) has developed a comprehensive "Roadmap to Combat Postpartum Haemorrhage (2023-2030)" that emphasizes the scaling of evidence-based interventions, including the use of heat-stable carbetocin (HSC) and tranexamic acid (TXA). [1] [2]

The EMOTIVE bundle represents an integrated approach to PPH management, combining effective uterotonics with other evidence-based interventions. Within this framework, the synergistic combination of this compound (particularly its heat-stable formulation) and tranexamic acid offers a multimodal pharmacologic strategy that targets distinct physiological pathways involved in postpartum bleeding. This compound provides sustained uterine contraction through oxytocin receptor agonism, while tranexamic acid delivers antifibrinolytic activity through plasminogen inhibition. This complementary mechanism of action addresses both uterine atony and coagulopathy, the two primary contributors to PPH. [1] [3] Clinical evidence demonstrates that this combination is associated with the most favorable hematologic profile following cesarean delivery, with significantly reduced hemoglobin decline compared to either agent alone or oxytocin-based regimens. [3]

This compound and Tranexamic Acid Pharmacological Profiles

Comparative Drug Characteristics

Table 1: Fundamental Pharmacological Properties of this compound and Tranexamic Acid

Parameter This compound Tranexamic Acid
Drug Class Oxytocin receptor agonist Antifibrinolytic (plasminogen competitive inhibitor)
Mechanism of Action Binds to oxytocin receptors on uterine smooth muscle, inducing rhythmic contractions Reversibly blocks lysine binding sites on plasminogen, preventing fibrin degradation
Half-Life 40 minutes [4] IV: ~2 hours; Oral: ~11 hours [5]
Onset of Action 1-2 minutes [2] Rapid (peak plasma concentration: 3 hours after oral) [5]
Primary Indications PPH prevention [4] Heavy menstrual bleeding; short-term use in hemophilia; off-label for PPH treatment [5]
Thermostability Heat-stable formulation: ≤30°C for up to 3 years [1] Stable at room temperature
Receptor Specificity Highly selective for oxytocin receptor (OXTR/Gq coupling) [6] Binds to plasminogen; no direct receptor activity
Metabolism Not extensively metabolized [4] Minimal metabolism (~5%) [5]
Elimination Not specified Primarily renal (95% unchanged) [5]
Mechanisms of Action and Pharmacologic Synergy

The complementary mechanisms of this compound and tranexamic acid create a multifaceted approach to PPH prevention and treatment. This compound, as an oxytocin analogue, promotes sustained uterine contraction through its action on oxytocin receptors in the myometrium. Unlike natural oxytocin, this compound exhibits functional selectivity at the OXTR, preferentially activating the Gq signaling pathway without engaging β-arrestin-mediated internalization pathways. This unique pharmacological profile results in prolonged uterine contraction despite a shorter receptor residence time. [6] Additionally, this compound demonstrates receptor specificity with minimal activity on vasopressin V1a and V1b receptors, potentially reducing off-target effects. [6]

Tranexamic acid complements this activity through its antifibrinolytic action. By competitively inhibiting the activation of plasminogen to plasmin, TXA stabilizes fibrin clots within the uterine vasculature, preventing their premature dissolution. This mechanism is particularly valuable in the context of postpartum hemorrhage, where exaggerated fibrinolysis can contribute significantly to ongoing bleeding. [5] The combination of improved uterine tone (via this compound) and enhanced clot stability (via TXA) addresses the two primary physiological mechanisms underlying PPH, creating a synergistic effect that is clinically superior to either intervention alone. [3]

Experimental Evidence Summary

Clinical Efficacy Data

Table 2: Summary of Clinical Evidence for this compound and Tranexamic Acid in PPH Prevention

Study Design Participants Interventions Key Findings Clinical Implications
Prospective Cohort Analysis [3] 400 women undergoing cesarean delivery Four groups: oxytocin, oxytocin+TXA, this compound, this compound+TXA This compound+TXA showed lowest hemoglobin decline (7.73±6.68%); reduced EBL Supports multimodal approach for superior hematologic outcomes
Retrospective Before-After Study [7] 6,235 births following policy change to this compound This compound vs. oxytocin for routine prophylaxis Significantly lower average blood loss (p<0.001); reduced moderate/severe PPH Demonstrates real-world effectiveness of this compound implementation
Implementation Research [1] 18,364 deliveries in Nigeria HSC introduction in LMIC setting 56% received HSC prophylaxis; PPH incidence dropped to 0.8% Confirms feasibility and impact in resource-limited settings
Integrative Review [8] 36 studies across income settings TXA for PPH treatment 31% mortality reduction when administered within 3 hours of PPH onset Highlights critical importance of early TXA administration
Economic Evaluation [1] Modeling study in India HSC at oxytocin-comparable price Could prevent 5,500 additional PPH cases and save 5 maternal lives per 100,000 births Demonstrates cost-effectiveness in LMIC settings
Combination Therapy Efficacy

The synergistic relationship between this compound and tranexamic acid is substantiated by clinical evidence demonstrating superior outcomes when both agents are administered in combination. A recent prospective cohort study specifically designed to evaluate combination regimens found that This compound with TXA resulted in the most favorable hematologic profile following cesarean delivery, with significantly reduced hemoglobin decline compared to oxytocin alone (7.73±6.68% vs. 10.70±7.23%, p=0.015). [3] Although mean estimated blood loss was lowest in the this compound+TXA group, this difference did not reach statistical significance (p=0.172), suggesting that the combination may be particularly valuable for preserving maternal hematologic reserves rather than solely affecting immediate blood loss. [3]

The timing of administration appears critical for both components of this synergistic approach. For this compound, administration immediately following placental delivery capitalizes on the intrinsic physiologic mechanisms that prevent PPH. For TXA, evidence consistently demonstrates that early administration (within 3 hours of birth) is associated with significantly reduced mortality—approximately 31% according to pooled data from multiple trials. [8] This temporal relationship underscores the importance of protocolized administration as part of a comprehensive PPH prevention bundle rather than as isolated interventions.

Molecular Mechanisms of Synergy

Signaling Pathways and Pharmacologic Interactions

The synergistic effect between this compound and tranexamic acid emerges from their complementary actions on distinct physiological pathways regulating postpartum hemostasis. The molecular interactions can be visualized through the following signaling pathway:

G This compound This compound OXTR OXTR This compound->OXTR Binds TXA TXA Plasminogen Plasminogen TXA->Plasminogen Competitively Inhibits GqProtein Gq Protein OXTR->GqProtein Activates Plasmin Plasmin Activation (Inhibited by TXA) Plasminogen->Plasmin Conversion to (Blocked) CalciumRelease Calcium Release GqProtein->CalciumRelease Stimulates MyometrialContraction Myometrial Contraction CalciumRelease->MyometrialContraction Induces PPHReduction Enhanced PPH Prevention MyometrialContraction->PPHReduction FibrinStabilization Fibrin Stabilization FibrinStabilization->PPHReduction Plasmin->FibrinStabilization Degrades (Prevented)

This diagram illustrates the dual-pathway approach to PPH prevention, with this compound and TXA operating through distinct but complementary mechanisms. This compound's action begins with binding to the oxytocin receptor (OXTR) on uterine smooth muscle cells. Unlike endogenous oxytocin, this compound exhibits functional selectivity by preferentially activating the OXTR/Gq protein coupling, leading to calcium release and subsequent sustained uterine contraction. [6] This specific signaling preference may contribute to this compound's prolonged effect compared to oxytocin, despite similar receptor affinity.

Simultaneously, tranexamic acid exerts its effect in the systemic circulation by competitively inhibiting the lysine binding sites on plasminogen molecules. This inhibition prevents plasminogen's conversion to active plasmin, thereby protecting fibrin clots from premature dissolution. [5] The combination of these two mechanisms—enhanced mechanical contraction via this compound and improved clot stability via TXA—creates a synergistic effect that addresses the multifactorial nature of postpartum hemorrhage more completely than either approach alone.

Cellular Response and Net Effect

At the cellular level, this compound promotes OXTR internalization through a β-arrestin-independent pathway, which differs significantly from the endogenous oxytocin response. [6] This unique trafficking pattern may contribute to the prolonged uterine tone observed clinically with this compound compared to oxytocin. Meanwhile, TXA's inhibition of fibrinolysis preserves the structural integrity of fibrin matrices within the placental bed, providing a stable scaffold for clot formation and tissue repair.

The net clinical effect of this pharmacological synergy is demonstrated in recent comparative effectiveness research showing that the this compound-TXA combination results in significantly less hemoglobin decline (7.73±6.68%) compared to oxytocin alone (10.70±7.23%) following cesarean delivery. [3] This enhanced hematologic stability supports the incorporation of both agents into standardized PPH prevention protocols, particularly in settings where risk factors for hemorrhage are prevalent.

Implementation Protocols

Clinical Application Workflow

The effective implementation of this compound and tranexamic acid for PPH prevention requires a standardized protocol that ensures appropriate patient selection, drug administration, and monitoring. The following workflow outlines the key decision points and actions:

G Start Patient Presenting for Delivery RiskAssessment PPH Risk Assessment Start->RiskAssessment StandardPrevention Standard Prevention Protocol RiskAssessment->StandardPrevention Standard Risk EnhancedPrevention Enhanced Prevention Protocol RiskAssessment->EnhancedPrevention High Risk Administerthis compound Administer this compound (100 mcg IV/IM) Post-placental delivery StandardPrevention->Administerthis compound EnhancedPrevention->Administerthis compound AdministerTXA Administer TXA (1 g IV over 10 min) Within 3 hours of birth EnhancedPrevention->AdministerTXA Monitor Monitor Vital Signs, Blood Loss, and Symptoms Administerthis compound->Monitor AdministerTXA->Monitor PPHSuspected PPH Suspected? Monitor->PPHSuspected AdditionalInterventions Initiate Additional PPH Interventions PPHSuspected->AdditionalInterventions Yes ContinueMonitoring Continue Routine Postpartum Monitoring PPHSuspected->ContinueMonitoring No

Detailed Experimental and Clinical Protocols
5.2.1 Drug Administration Protocol
  • This compound Preparation and Dosing

    • Dosage: 100 micrograms (1 mL) via slow intravenous injection (over 1 minute) or intramuscular injection [4]
    • Timing: Administer immediately following placental delivery during cesarean section or vaginal birth
    • Storage: Heat-stable this compound maintains potency for up to 3 years at temperatures ≤30°C; does not require refrigeration [1]
    • Stability: Once opened, use immediately; do not store partially used vials
  • Tranexamic Acid Preparation and Dosing

    • Dosage: 1 gram (10 mL of 100 mg/mL solution) via slow intravenous injection (over 10 minutes) to avoid hypotension [5] [9]
    • Timing: For PPH treatment, administer within 3 hours of birth; for prophylaxis, administer concurrently with this compound in high-risk patients [3] [8]
    • Infusion Rate: Do not exceed 1 mL/minute to prevent hypotension [9]
    • Repeat Dosing: In ongoing hemorrhage, a second dose of 1 gram may be administered after 30 minutes [8]
5.2.2 Patient Selection Criteria
  • Standard Prevention Protocol (this compound alone): All women undergoing vaginal or cesarean delivery without additional risk factors for PPH [7]
  • Enhanced Prevention Protocol (this compound + TXA): Women with one or more of the following risk factors:
    • Maternal anemia (Hb <9 g/dL)
    • Coagulopathy or inherited bleeding disorders
    • Placental abnormalities (previa, accreta, abruption)
    • Multiple gestation
    • History of previous PPH
    • Prolonged labor or augmented labor with oxytocin
    • Macrosomia (birth weight >4,000 g) [3] [8]
5.2.3 Monitoring and Assessment Parameters
  • Primary Efficacy Endpoints:

    • Measured blood loss (weighted or volumetric)
    • Change in hemoglobin/hematocrit from pre-delivery to 24 hours postpartum
    • Incidence of PPH (≥500 mL for vaginal delivery; ≥1000 mL for cesarean)
    • Need for additional uterotonic agents [3] [7]
  • Safety Monitoring:

    • Vital signs (BP, HR, RR) every 15 minutes for first hour, then hourly for 4 hours
    • Signs and symptoms of thromboembolic events (particularly in women with additional risk factors)
    • Uterine tone and lochia assessment every 15 minutes for first hour, then hourly
    • Adverse effects (nausea, vomiting, headache, hypotension) [5] [8]
Implementation in Resource-Limited Settings

Successful implementation of the this compound-TXA protocol in LMICs requires addressing system-level barriers through targeted strategies:

  • Thermostability Advantage: Heat-stable this compound (HSC) maintains potency for up to three years without refrigeration at temperatures ≤30°C, eliminating cold chain requirements that compromise oxytocin efficacy in tropical settings. [1]

  • Training and Simulation: Implementation programs in Kenya and South Sudan achieved >90% HSC coverage by incorporating simulation drills for frontline health workers and appointing "PPH champions" to sustain protocol adherence. [1]

  • Supply Chain Integration: Pooled procurement and integration into national essential medicines lists facilitate consistent availability. Programs should coordinate HSC introduction with existing TXA stockage to ensure both components are available. [1] [2]

  • Community Engagement: In Kenya, awareness of uterotonics and PPH danger signs among postpartum women increased from 48% to 81% after community-based intervention, supporting timely care-seeking. [1]

Considerations and Future Directions

Limitations and Contraindications

While the this compound-TXA combination shows significant promise for PPH prevention, several important limitations must be considered:

  • Contraindications: Tranexamic acid is contraindicated in patients with subarachnoid hemorrhage, active intravascular clotting, or history of thromboembolic disease. [9] this compound should be used with caution in patients with cardiovascular disease due to its potential to cause transient increases in blood pressure. [4]

  • Renal Dosing Adjustments: TXA requires dosage adjustment in patients with renal impairment:

    • Serum creatinine 1.36-2.83 mg/dL: 10 mg/kg twice daily
    • Serum creatinine 2.83-5.66 mg/dL: 10 mg/kg once daily
    • Serum creatinine >5.66 mg/dL: 5 mg/kg every 24 hours or 10 mg/kg every 48 hours [9]
  • Thromboembolic Risk: Although large cohort studies have not demonstrated increased thrombotic risk with TXA in obstetric populations, [8] caution is warranted in women with additional risk factors for thromboembolism.

Knowledge Gaps and Research Priorities

Several important research questions remain unanswered regarding the this compound-TXA combination:

  • Optimal Dosing: Limited evidence exists regarding ideal dosing for both agents in combination, particularly in special populations such as women with obesity or severe anemia.

  • Alternative Administration Routes: While intravenous administration is standard, intramuscular TXA shows promise for resource-limited settings but requires further pharmacokinetic and efficacy validation. [8]

  • Prophylactic Efficacy: The WOMAN-2 trial revealed no significant benefit in women with moderate-to-severe anemia, highlighting the need for patient-specific protocols. [8]

  • Long-term Outcomes: Most studies focus on immediate postpartum outcomes; longer-term follow-up data on recovery, breastfeeding success, and subsequent pregnancies are needed.

Future research should prioritize randomized controlled trials specifically designed to evaluate the synergistic effect of this compound and TXA, with attention to optimal timing, dosing, and patient selection criteria. Implementation science research is also needed to identify the most effective strategies for scaling this intervention in diverse healthcare settings.

References

managing carbetocin side effects hypotension tachycardia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Carbetocin and Hemodynamics

  • Q1: What is the underlying mechanism for this compound-induced hypotension and tachycardia? this compound, a synthetic oxytocin receptor agonist, binds to oxytocin receptors on vascular smooth muscle [1]. This binding can lead to vasodilation, a decrease in systemic vascular resistance, and a consequent drop in blood pressure. The reflex response to this hypotension is an increase in heart rate (tachycardia) [2] [3]. This mechanism is shared with oxytocin, but the longer half-life of this compound means these effects may be prolonged [4].

  • Q2: How do the hemodynamic effects of this compound compare to those of oxytocin? Evidence suggests this compound may offer better hemodynamic stability. A 2025 study found that while both drugs cause initial hemodynamic changes, oxytocin caused a more significant decrease in systolic blood pressure at the first and second minute after administration. Significant differences in diastolic pressure, mean arterial pressure, and heart rate were also noted in favor of this compound at later time points [2]. This indicates this compound may result in less pronounced and more stable hemodynamic variability.

  • Q3: Does the method of intravenous administration (bolus vs. infusion) influence the severity of side effects? For this compound, the method of IV administration may not be a major factor. A 2020 study directly compared an IV bolus of 100 μg this compound to a 5-minute infusion of the same dose and found no significant hemodynamic differences between the two groups in heart rate and mean arterial pressure over a 5-minute observation period [5]. This suggests that for this compound, the hemodynamic impact is similar regardless of whether it is given as a fast bolus or a short infusion.

  • Q4: Are there any concerning cardiac ischemic effects associated with this compound? Recent high-quality research has not raised major concerns. A 2025 double-blind RCT measuring cardiac troponin I (a marker of myocardial cell damage) found no significant difference in the change from baseline between oxytocin 2.5 IU and this compound 100 μg groups [6]. Furthermore, a detailed 2025 Holter ECG monitoring study concluded that this compound administration during cesarean section was not associated with significant alterations in ECG patterns, including ST-segments or arrhythmias [7] [3].

Comparative Data: Hemodynamic & Adverse Event Profiles

The following tables summarize key quantitative data from recent studies to facilitate easy comparison.

Table 1: Hemodynamic Changes After Uterotonic Administration (Adapted from [2]) This table compares the statistically significant hemodynamic differences observed after IV administration of 5 IU Oxytocin vs. 100 μg this compound during cesarean section.

Hemodynamic Parameter Time After Administration Oxytocin 5 IU Group This compound 100 μg Group P-value
Systolic Blood Pressure 1 minute Significant decrease More stable < 0.0001
Systolic Blood Pressure 2 minutes Significant decrease More stable < 0.0001
Diastolic Blood Pressure 6 minutes -- -- 0.004
Mean Arterial Pressure 1 minute -- -- 0.006
Mean Arterial Pressure 6 minutes -- -- 0.014
Heart Rate 6 minutes -- -- 0.019

Table 2: Incidence of Subjective Adverse Effects (Adapted from [8]) This table shows the frequency of patient-reported adverse symptoms, where oxytocin had a statistically higher incidence.

Adverse Effect Oxytocin 5 IU (n=34) This compound 100 μg (n=36) Statistical Significance
Headache Higher incidence Lower incidence Yes
Chest Pain Higher incidence Lower incidence Yes
Burning Sensation/Heaviness in Chest Higher incidence Lower incidence Yes
Palpitations Higher incidence Lower incidence Yes

Table 3: Efficacy Outcomes from a 2025 RCT (Adapted from [6]) This table compares key efficacy metrics, demonstrating this compound's clinical benefits despite similar cardiac safety.

Outcome Measure Oxytocin 2.5 IU (n=112) This compound 100 μg (n=103) P-value / Risk Difference
Need for Rescue Uterotonic 46.4% 27.2% P = 0.004
Uterine Tone at 5 min (0-10 scale) 7 (IQR, 6-8) 8 (IQR, 7-9) P < 0.001
Estimated Blood Loss (mL) 395 (IQR, 96-627) 335 (IQR, 127-570) P = 0.49
Change in Cardiac Troponin I No significant difference from baseline No significant difference from baseline P = 1.00

Experimental Protocols for Hemodynamic Assessment

For researchers designing studies to evaluate this compound's hemodynamic profile, here are detailed methodologies from recent literature.

Protocol 1: Non-Invasive Hemodynamic Monitoring [5]

  • Objective: To compare the hemodynamic effects of IV bolus vs. IV infusion of this compound.
  • Population: 34 women undergoing elective cesarean section under spinal anesthesia.
  • Intervention:
    • Bolus Group: 100 μg this compound as an IV bolus after placental removal.
    • Infusion Group: 100 μg this compound diluted in 50 ml normal saline, infused over 5 minutes using a pump.
  • Monitoring & Data Collection:
    • A non-invasive hemodynamic monitoring cuff (e.g., Finometer) was attached to the patient's finger after spinal anesthesia.
    • Heart Rate (HR) and Mean Arterial Pressure (MAP) were recorded every 15 seconds, starting from 15 seconds before drug administration until 5 minutes after.
  • Key Outcome: The primary endpoint was the mean difference in HR and MAP between the two groups at each time point.

Protocol 2: Holter ECG and Cardiac Biomarker Analysis [6] [9]

  • Objective: To investigate the myocardial effects and cardiac safety of this compound compared to oxytocin.
  • Population: 240 healthy women with singleton pregnancies undergoing planned cesarean delivery (RCT).
  • Intervention: A one-minute IV injection of either oxytocin 2.5 IU or This compound 100 μg immediately after delivery.
  • Blinding: Double-blind; both drugs were diluted to 5 mL with normal saline to maintain masking.
  • Monitoring & Data Collection:
    • Primary Outcome: Change from baseline in high-sensitivity cardiac troponin I plasma concentration at 6–10 hours postpartum.
    • ECG Monitoring: In a sub-study, continuous Holter ECG recording was started 30 minutes before the procedure and continued until about 3 hours after [7] [3].
    • Secondary Outcomes: Uterine tone, estimated blood loss, need for rescue treatment, and adverse events up to 48 hours.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a standardized experimental workflow for assessing hemodynamic effects.

carbetocin_pathway This compound Mechanism of Action and Hemodynamic Effects This compound This compound OXTR Oxytocin Receptor (OXTR) Vascular Smooth Muscle This compound->OXTR Gq Gq Protein OXTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2_Release Ca²⁺ Release IP3->Ca2_Release Vasodilation Vasodilation Ca2_Release->Vasodilation Smooth Muscle Relaxation Hypotension Hypotension Vasodilation->Hypotension Tachycardia Tachycardia Hypotension->Tachycardia Baroreceptor Reflex

workflow Experimental Workflow for Hemodynamic Assessment Start Study Population: Healthy women undergoing elective cesarean section A1 Randomization (1:1) Start->A1 A2 Intervention Group A: This compound 100 μg IV A1->A2 A3 Intervention Group B: Oxytocin 2.5-5 IU IV A1->A3 B1 Baseline Measurements: HR, MAP, Blood Draw for cTnI A2->B1 A3->B1 B2 Drug Administration B1->B2 C1 Continuous Monitoring: Finometer (HR/MAP every 15s) Holter ECG (Pre-op to 3h Post-op) B2->C1 C2 Post-Dose Measurements: HR/MAP at 1, 2, 3, 6... min cTnI at 6-10h postpartum Uterine Tone, Blood Loss, Rescue Tx C1->C2 D1 Data Analysis: Compare HR/MAP trends Analyze cTnI change Statistical comparison of outcomes C2->D1

Key Takeaways for Researchers

  • Hemodynamic Stability is a Key Advantage: Evidence consistently shows that this compound induces less hypotension and tachycardia than oxytocin, making it a promising candidate for patients where cardiovascular stability is critical [2].
  • Cardiac Safety Profile is Reassuring: Rigorous studies using cardiac troponin and Holter monitoring have not detected significant ischemic or arrhythmic signals, supporting its safety from a cardiac perspective [6] [3].
  • Superior Efficacy Reduces Confounding: The reduced need for rescue uterotonics with this compound means studies are less likely to be confounded by the effects of additional drugs, providing a clearer picture of its standalone hemodynamic profile [6].

References

carbetocin uterine atony rescue uterotonics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence at a Glance

The table below summarizes key quantitative findings from recent studies comparing carbetocin and oxytocin for PPH prevention, which is the primary context in which the need for rescue uterotonics is measured.

Study Population & Design Key Efficacy Findings (this compound vs. Oxytocin) Implications for Rescue Uterotonics

| High-Risk Cesarean Section [1] (N=200, Prospective Case-Control) | • 81% vs. 54% had blood loss <500 mL. • 13% vs. 43% required additional uterotonics. • Better maintained uterine tone (intra- and post-op). | this compound significantly reduces the failure rate of prophylaxis, thereby directly lowering the incidence requiring rescue therapy. | | Low-Risk Vaginal & Cesarean Delivery [2] (N=284, Prospective Observational) | • Mean blood loss: 623 mL vs. 678 mL. • Hb decline was significantly less with this compound. | While the incidence of PPH was lower with this compound (4.2% vs. 7%), the reduced blood loss and Hb drop indicate more sustained uterotonic action. | | Elective Cesarean Delivery [3] (N=1962, Systematic Review & Meta-Analysis of RCTs) | A consistent and significant reduction in the need for additional uterotonics was confirmed with this compound. | Trial Sequential Analysis validated this finding, confirming robust evidence for this compound's superior efficacy in a controlled surgical setting. |

Experimental Protocols for Reference

The following methodologies from the cited studies can serve as templates for designing clinical trials.

  • Study by [1] (High-Risk Cesarean Section):

    • Participants: 200 pregnant women at high risk for PPH undergoing Cesarean Section.
    • Intervention: Participants were randomly assigned to receive either 100 µg IV this compound or 10 IU IV oxytocin in 500 mL normal saline after delivery.
    • Measurements: Intraoperative blood loss, uterine tone (assessed by the surgeon), hemodynamic parameters (blood pressure, heart rate), and the need for additional uterotonic drugs were recorded and analyzed.
  • Study by [2] (Low-Risk Deliveries):

    • Participants: 284 low-risk gravid women in labour at term.
    • Intervention: Within one minute of delivery, participants received either 100 µg IM heat-stable this compound or 10 IU IM oxytocin.
    • Measurements: The primary outcome was the incidence of atonic PPH. Blood loss was quantified (QBL) by combining volumetric (calibrated drapes/suction) and gravimetric (weighing soaked materials) methods. Hemoglobin levels were measured before and 24 hours after delivery.
  • Dose-Finding Study [4] (Patients with Preeclampsia):

    • Objective: To determine the minimum effective dose (ED90) of this compound to prevent uterine atony in patients with and without preeclampsia.
    • Design: A non-randomized, triple-blinded study using a biased coin sequential allocation design.
    • Dosing: Tested doses ranged from 10 µg to 120 µg. The dose for the next patient was determined by the previous patient's response.
    • Success Criteria: Satisfactory uterine tone at 2 minutes post-administration with no need for additional intraoperative uterotonics.
    • Key Finding: The ED90 for patients with preeclampsia was 96 µg, which is approximately 1.5 times higher than the 68 µg required for patients without preeclampsia.

Frequently Asked Questions for Researchers

Q1: What is the pharmacologic rationale for this compound's potential superiority over oxytocin in reducing rescue therapy? this compound is a long-acting synthetic analogue of oxytocin. Its key advantage is a significantly longer half-life (approximately 40 minutes for this compound versus 1-6 minutes for oxytocin) [3]. This prolonged activity provides more sustained uterine contractions, reducing the likelihood of subsequent atony and the need for a second-line (rescue) uterotonic agent.

Q2: How does patient population (e.g., preeclampsia) influence this compound dosing in research design? Recent dose-finding studies indicate that the effective dose is not one-size-fits-all. For instance, research shows that patients with preeclampsia require a ~50% higher dose (ED90 of 96 µg) compared to normotensive patients (ED90 of 68 µg) to achieve the same prophylactic effect [4]. This is a critical variable to control for in experimental protocols to avoid misinterpreting a dosing issue as a drug efficacy failure.

Q3: In what scenarios might this compound itself be considered a "rescue" agent? While most studies position this compound as a first-line prophylactic, its pharmacologic profile makes it a viable candidate for rescue use. If initial uterotonic prophylaxis with another agent fails, this compound's rapid onset (within 2 minutes) and long duration of action make it a logical and potent second-step intervention to manage ongoing uterine atony.

Experimental & Clinical Decision Workflow

The diagram below outlines a logical workflow for investigating and applying this compound in the context of uterine atony, based on the available evidence.

Start Research/Clinical Goal: Prevent or Manage Uterine Atony Decision1 Is the primary context Prophylaxis or Rescue? Start->Decision1 Prophylaxis Prophylactic Use Decision1->Prophylaxis Prophylaxis Rescue Rescue/Therapeutic Use Decision1->Rescue Rescue SubDecision1 Patient Risk Profile? Prophylaxis->SubDecision1 ProtoRescue Protocol Design: Use this compound after failed first-line uterotonic. Primary Outcome: Control of bleeding without further intervention. Rescue->ProtoRescue HighRisk High-Risk for PPH (e.g., Cesarean Section) SubDecision1->HighRisk LowRisk Low-Risk Delivery SubDecision1->LowRisk ProtoProphy Protocol Design: Compare single-dose this compound vs. standard Oxytocin regimen. Primary Outcome: Need for rescue uterotonics. HighRisk->ProtoProphy LowRisk->ProtoProphy DoseOpt Crucial: Consider Dose Optimization. E.g., Higher doses (e.g., 96 µg) for special populations like preeclampsia. ProtoProphy->DoseOpt ProtoRescue->DoseOpt Measure Measure Key Outcomes DoseOpt->Measure OutcomeList • Need for additional uterotonics • Quantified blood loss (QBL) • Change in hemoglobin • Uterine tone assessment Measure->OutcomeList

Key Takeaways for Your Research

  • Strong Prophylactic Evidence: The most robust data shows this compound is superior to oxytocin in preventing the need for rescue uterotonics, especially in Cesarean sections [1] [3].
  • Dosing is Critical: The effective dose is context-dependent. A standard 100 µg dose may be insufficient for all populations; researchers must incorporate dose-ranging or stratified designs for conditions like preeclampsia [4].
  • Rescue Role is Implied: While direct evidence for this compound as a first-line rescue agent is scarcer, its pharmacological profile and prophylactic performance provide a strong rationale for investigating this specific application.

References

optimizing carbetocin dose high risk patients

Author: Smolecule Technical Support Team. Date: February 2026

Carbetocin Dosing & Key Considerations

The optimal dose of this compound can vary significantly based on the patient population. The most recent evidence highlights the importance of adjusting the dose for specific high-risk conditions.

Patient Population Recommended Dose (ED90) Key Efficacy Findings & Considerations Key Safety Findings
Patients with Preeclampsia 96 µg [1] Higher dose required; 1.5x the dose for non-preeclamptic patients [1]. Hemodynamic profile (effect on blood pressure) is similar to oxytocin [2].
Patients without Preeclampsia 68 µg [1] The standard 100 µg dose is effective and reduces the need for additional uterotonics [3]. Single injection is effective, avoiding prolonged infusion [2].
Selected High-Risk Groups (e.g., major placenta praevia, multiple pregnancies) 100 µg (per established protocol) [3] More effective than oxytocin in reducing the need for additional uterotonics or procedures [3]. ---

Experimental Protocol: Biased Sequential Allocation

For a detailed methodology on determining the minimum effective dose (ED90) in a specific patient population, you can adapt the protocol from a recent 2025 study [1]. This approach is efficient for dose-finding studies.

  • 1. Study Design: A non-randomized, triple-blinded study using a Biased Coin Sequential Allocation design.
  • 2. Participant Enrollment: Enroll consenting, non-laboring patients with a singleton pregnancy scheduled for a Cesarean delivery under spinal anesthesia. Create separate cohorts for patients with and without the high-risk condition of interest (e.g., preeclampsia).
  • 3. Dosing Schedule: Prepare doses of this compound (e.g., 10, 20, 40, 60, 80, 100, 120 µg). The first patient in each cohort receives a predefined starting dose (e.g., 20 µg).
  • 4. Dose Escalation/De-escalation:
    • If a dose is "failed" (unsatisfactory uterine tone at 2 minutes post-bolus OR need for additional uterotonic intraoperatively), the next patient in that cohort receives the next highest dose.
    • If a dose is "successful", the next patient has a high probability (8/9) of receiving the same dose, and a low probability (1/9) of receiving the next lower dose.
  • 5. Primary Outcome: The ED90 is calculated as the dose that is effective in 90% of the studied population.

Pharmacological Mechanism of Action

Understanding this compound's unique molecular profile is crucial for troubleshooting its effects in different patient populations. The following diagram illustrates its distinct signaling pathway compared to endogenous oxytocin.

CarbetocinMechanism This compound This compound OXTR Oxytocin Receptor (OXTR) This compound->OXTR V1aR V1a Vasopressin R This compound->V1aR No Activation / Potential Antagonism V1bR V1b Vasopressin R This compound->V1bR No Activation / Potential Antagonism Gq Gq Protein OXTR->Gq Activates Calcium Ca²⁺ Release Gq->Calcium UterineTone Sustained Uterine Contraction Calcium->UterineTone

This compound's Selective OXTR Pathway

Frequently Asked Questions

  • Is this compound a direct replacement for oxytocin? No. While both bind to the Oxytocin Receptor (OXTR), this compound is a functional selective agonist. It activates only the OXTR/Gq pathway and does not activate V1a and V1b vasopressin receptors, unlike oxytocin. It also promotes OXTR internalization via a different, β-arrestin-independent pathway [4].

  • What are the major advantages of this compound over oxytocin? The primary advantages are its longer half-life (allowing for a single injection instead of a continuous infusion) and its thermostability. A heat-stable formulation (HSC) remains potent for up to three years at ≤30°C, which is critical for regions with unreliable cold chains [5].

  • In which high-risk patient populations is this compound particularly recommended? Current evidence supports the use of this compound over oxytocin in women undergoing Cesarean section for major placenta praevia or with multiple pregnancies, as it reduces the requirement for additional uterotonics or procedures [3].

Guidance for Further Research

To complete the technical support center, you may need to investigate more specific areas:

  • Dose-Response Data: Search for "this compound dose-response curve" or "this compound ED50" to find more data points for your summary tables.
  • Stability Data: Look for "this compound stability profile" or "this compound degradation kinetics" to build guides on storage and handling.
  • Drug Interaction Protocols: Search for "this compound tranexamic acid interaction" or "this compound and anesthesia" to develop troubleshooting guides for complex clinical scenarios.

References

carbetocin hemodynamic stability blood pressure management

Author: Smolecule Technical Support Team. Date: February 2026

Hemodynamic Stability: Carbetocin vs. Oxytocin

The following table synthesizes key quantitative findings from recent clinical studies comparing the hemodynamic effects of this compound and oxytocin.

Study Population & Design Interventions Key Hemodynamic Findings Additional Efficacy Outcomes

| High-risk Cesarean Section (CS) (Prospective Case-Control, n=200) [1] | Group I (n=100): this compound 100 µg IV Group II (n=100): Oxytocin 10 IU IV infusion | Better hemodynamic stability with this compound; fewer blood pressure fluctuations [1]. | • ↓ Intraoperative blood loss: 81% in this compound group had <500 mL blood loss vs. 54% in oxytocin group. • ↓ Need for additional uterotonics: 13% vs. 43% [1]. | | Elective CS (Randomized, n=70) [2] [3] | OXY (n=34): Oxytocin 5 IU IV CARBE (n=36): this compound 100 µg IV | • Significant SBP decrease only in oxytocin group at 1 and 2 min post-administration (p<0.0001) [2] [3]. • Significant differences in DBP and MAP at 1 and 6 min, favoring this compound [2] [3]. • Significant HR differences at 6 min, with greater variability after oxytocin [2] [3]. | Not the primary focus of this study. | | Preeclamptic Patients (Elective CS) (RCT, n=80) [4] | Group I (n=40): Oxytocin 5 IU IV bolus Group II (n=40): this compound 100 µg IV bolus | Significantly greater increase in HR and decline in BP and O2 saturation in the oxytocin group compared to this compound group [4]. | • Fewer required additional doses: 3 cases (this compound) vs. 7 cases (oxytocin). • PPH incidence: 1 case (this compound) vs. 2 cases (oxytocin) [4]. | | Twin Pregnancies (CS) (Before-After Study, n=241) [5] | Control (n=114): Oxytocin infusion + uterine injection Study (n=127): + this compound 100 µg IV | Higher systolic BP 4 hours after childbirth in the this compound group [5]. | • ↓ Total 24-hour blood loss.↓ Incidence of undiagnosed PPH (Hb drop >2 g/dL) [5]. |

Experimental Protocols for Hemodynamic Assessment

For researchers designing experiments, here are methodologies from the cited studies:

  • Study Population: The study enrolled 70 pregnant Caucasian women undergoing elective cesarean section under spinal anesthesia. Exclusion criteria included heart disease, hypertension, diabetes, and other conditions that could interfere with hemodynamic parameters [2] [3].
  • Randomization & Blinding: Participants were randomized using the "odd-even day of the month" method. Women delivering on even days received oxytocin (OXY group), and those on odd days received this compound (CARBE group). The operative team and outcome assessors were blinded to the group allocation [2] [3].
  • Drug Administration:
    • This compound group: Received a single 100 µg IV bolus over 20 seconds [2] [3].
    • Oxytocin group: Received 5 IU IV bolus over 20 seconds [2] [3].
  • Data Collection & Monitoring: Hemodynamic parameters (blood pressure and heart rate) were measured non-invasively [2] [3]:
    • Baseline: Before drug administration.
    • High-frequency phase: At 1, 2, and 3 minutes after uterotonic administration.
    • Lower-frequency phase: Every 3 minutes thereafter until the end of the procedure.

Troubleshooting Common Research Scenarios

This FAQ addresses typical challenges you might encounter during related research.

  • Q1: What is the recommended administration method for this compound to minimize hemodynamic impact?

    • A: Evidence suggests that a slow IV bolus over 20 seconds to 1 minute is standard in clinical trials and effective [2] [3] [6]. A 2020 study found no significant hemodynamic differences between a 100 µg IV bolus and a 100 µg infusion over 5 minutes, indicating that the method of administration may not critically influence its stable profile [7].
  • Q2: How does this compound's hemodynamic profile benefit specific high-risk patient groups?

    • A: this compound's stable profile is particularly advantageous for:
      • Patients with preeclampsia: One RCT concluded that this compound's minimal effect on hemodynamics supports its use over oxytocin in preeclamptic and hypertensive patients [4].
      • Patients with cardiac disease: Its single-dose regimen and stable profile are considered beneficial for cardiac-compromised parturients, for whom hemodynamic stability is crucial [2] [6].
  • Q3: What is the underlying mechanism for this compound's improved hemodynamic stability?

    • A: While both drugs act on oxytocin receptors, the key difference lies in their pharmacokinetics. Oxytocin has a very short half-life (4-10 minutes), often requiring high or repeated doses to maintain uterine tone, which can lead to significant vasodilation and hypotension [6]. This compound, with its longer half-life (40 minutes to 1 hour), provides sustained uterine contraction with a single dose, avoiding the sharp peak concentrations associated with oxytocin's side effects [1] [6].

Experimental Workflow and Mechanism of Action

The following diagrams outline the experimental workflow for comparing uterotonics and their mechanism of action at the receptor level.

G cluster_intervention Intervention Groups cluster_monitoring Data Collection Timepoints start Define Study Population a1 Apply Inclusion/Exclusion Criteria start->a1 a2 Randomize Participants a1->a2 a3 Administer Uterotonic a2->a3 carb This compound Group (100 µg IV Bolus) a3->carb oxy Oxytocin Group (5-10 IU IV) a3->oxy a4 Monitor Hemodynamics m1 Baseline (Pre-dose) a4->m1 m2 High-Frequency Phase (1, 2, 3 mins post-dose) a4->m2 m3 Lower-Frequency Phase (Every 3 mins until end of procedure) a4->m3 a5 Collect and Analyze Data carb->a4 oxy->a4 m3->a5

G cluster_pharmacokinetics Pharmacokinetic Profile Drug Uterotonic Drug Receptor Oxytocin Receptor (Myometrial Cell) Drug->Receptor Binds to PK_Carb This compound: Long Half-Life (~40 min) SecondMessenger Phospholipase C Activation & Inositol Triphosphate Release Receptor->SecondMessenger Effect Intracellular Calcium Release → Sustained Uterine Contraction SecondMessenger->Effect PK_Oxy Oxytocin: Short Half-Life (4-10 min)

Key Takeaways for Research and Development

  • Superior Stability: The evidence consistently shows that this compound induces fewer and less severe hemodynamic fluctuations (hypotension, tachycardia) than oxytocin [1] [2] [4].
  • Clinical Advantage in High-Risk Populations: This stable profile makes this compound a particularly valuable investigational agent for use in patients with cardiovascular comorbidities or preeclampsia [4].
  • Considerations for LMICs: Heat-stable this compound is a critical formulation for low- and middle-income countries (LMICs) as it remains effective for up to three years at ≤30°C without refrigeration, overcoming cold chain limitations associated with oxytocin [8] [9] [6].

References

carbetocin supply chain challenges LMIC settings

Author: Smolecule Technical Support Team. Date: February 2026

Supply Chain Challenges & Solutions

Challenge Category Specific Challenge Documented Solutions & Mitigation Strategies
Cold Chain & Storage Oxytocin requires constant 2-8°C refrigeration, which is often unavailable, leading to drug degradation [1] [2] [3]. Use of heat-stable carbetocin (HSC), which remains stable at ≤30°C for up to 3 years, eliminating cold chain needs [1] [4] [3].
Manufacturing & Supply High manufacturing complexity and cost; specialized peptide facilities require investments over $25 million [5]. Pooled procurement to consolidate demand and reduce costs [1]. Strategic partnerships between multinational and local manufacturers to boost local capacity [5].
Distribution & Last-Mile Delivery Fragile supply chains and high distribution costs (40-45% higher due to cold chain) [5]. 25% product wastage from cold chain failures during last-mile delivery [5]. Leveraging HSC's thermostability to simplify logistics and reduce wastage [1] [5]. Integration with tranexamic acid (TXA) and other PPH bundle elements [1].
Regulatory & Policy Hurdles Divergent regulatory requirements across countries cause delays; registration can take from 6 months to over 3 years [5]. WHO prequalification (2022) of HSC, which accelerates national registration and procurement [1] [5]. Updating national guidelines and Essential Medicines Lists (EML) to include HSC [1] [6].
Training & Awareness Provider unfamiliarity with HSC protocols, and confusion over dosage and timing versus oxytocin [1]. Simulation drills for health workers and appointing "PPH champions" [1]. Community-based interventions to raise awareness of PPH danger signs [1].

Successful Implementation Protocols

Programs in countries like Nigeria, Kenya, and South Sudan have achieved over 90% coverage of heat-stable this compound by bundling several strategies [1]. You can adapt the following protocol for introducing HSC in a new region:

  • Step 1: Policy Integration and Regulatory Approval
    • Action: Advocate for the inclusion of HSC in national treatment guidelines and the Essential Medicines List, using the WHO prequalification status to streamline local regulatory approval [1] [5] [6].
  • Step 2: Strategic Procurement and Financing
    • Action: Utilize pooled procurement mechanisms and seek domestic funding and private sector investment to ensure sustainable purchase and supply. Ferring Pharmaceuticals offers a subsidized price for HSC in low and lower-middle-income countries [1] [7].
  • Step 3: Supply Chain Strengthening and Logistics
    • Action: Integrate HSC into the national supply chain, leveraging its thermostability to bypass cold chain infrastructure. This is crucial for last-mile delivery to primary health centers and in humanitarian settings [1] [5].
  • Step 4: Comprehensive Health Worker Training
    • Action: Conduct hands-on, simulation-based training for frontline health workers on the correct administration of HSC. Emphasize that it is for PPH prevention only and must not be used for labor induction or augmentation [1] [3].
  • Step 5: Community Engagement and Monitoring
    • Action: Launch community awareness campaigns on PPH danger signs and the availability of effective prevention. Establish pharmacovigilance systems to monitor drug safety and usage post-introduction [1] [3].

Supporting Quantitative Data

The decision to adopt HSC is supported by positive cost-effectiveness analyses in multiple LMIC settings:

Country Setting Key Finding (vs. Oxytocin) Source / Context
India Averting 5,468 PPH events and 5 maternal deaths, saving $171,700 per 100,000 births [2]. Cost-effectiveness model from the public healthcare system perspective [2].
Uganda Averting 57,536 PPH cases and 123 maternal deaths, saving over $1 million in healthcare system costs [8]. Decision tree model applied to an annual cohort of women giving birth in public facilities [8].
Nigeria (Pilot) 56% of women received HSC, leading to a PPH incidence of 0.8% [1]. Mixed-methods implementation research across 3 states [1].

Troubleshooting Common Scenarios (FAQs)

  • Q: How can we prevent the misuse of heat-stable this compound for labor induction?

    • A: This is a critical safety point. Implement clear labeling and provider education that explicitly states HSC is only for PPH prevention after the baby is born. This is a key recommendation from FIGO and ICM [3].
  • Q: Our country has updated its guidelines, but HSC is still not available in clinics. What are the common bottlenecks?

    • A: The gap between policy and availability is often due to fragmented supply chains, uncertain financing, and lengthy procurement processes [1] [6]. Advocate for the inclusion of HSC in national tender documents and explore innovative financing mechanisms, such as partnerships with organizations like UNFPA [6].
  • Q: We have both quality-assured and non-quality-assured generic versions of this compound entering the market. How should we proceed?

    • A: Prioritize procurement of WHO-prequalified or stringently regulated (e.g., Swissmedic-approved) products to ensure efficacy and safety. The presence of substandard products is a known market challenge [5] [6].

The following diagram illustrates how these strategies interconnect to form a robust framework for overcoming this compound supply chain challenges.

G Challenge1 Cold Chain & Storage Solution1 Use Heat-Stable Formulation Challenge1->Solution1 Addresses Challenge2 Manufacturing & Supply Solution2 Pooled Procurement & Partnerships Challenge2->Solution2 Addresses Challenge3 Distribution & Last-Mile Solution3 Simplify Logistics & Integrate Bundles Challenge3->Solution3 Addresses Challenge4 Regulatory Hurdles Solution4 Leverage WHO Prequalification Challenge4->Solution4 Addresses Challenge5 Training & Awareness Solution5 Simulation Training & PPH Champions Challenge5->Solution5 Addresses Outcome Improved Maternal Outcomes Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Solution5->Outcome

References

Summary of Economic Evaluations for Heat-Stable Carbetocin

Author: Smolecule Technical Support Team. Date: February 2026

Country / Setting Comparison Key Health Outcomes Averted Cost & Budget Impact Findings Source (Year)

| India (Public healthcare system) | vs. Oxytocin [1] | • 5,468 fewer PPH events • 5 fewer maternal deaths • 244 fewer DALYs (per 100,000 births) | • Cost-saving: Saved US $171,700 per 100,000 births. • Budget Impact: Projected 5-year savings of US $11.4 million with 19% market share [1]. | Cook et al. (2023) [1] | | Uganda (Public health facilities) | vs. Oxytocin [2] | • 57,536 fewer PPH cases • 123 fewer maternal deaths • 4,203 fewer DALYs (annual cohort) | • Cost-saving: Annual direct costs lowered by US $1,058,353 [2]. | Ononge et al. (2025) [2] | | Canada (Urban Hospital) | vs. Oxytocin [3] | (Analysis focused on resource use for PPH management) | • Cost-saving: One hospital could save over CAD $349,000 annually by switching to carbetocin [3]. | ScienceDirect (2021) [3] | | Colombia (Women with risk factors for bleeding) | vs. Oxytocin (Cesarean Section) [4] | (Measured in QALYs; this compound was more effective) | • Cost-saving & More Effective: Lower cost and better outcomes ("dominant" strategy). Saved Col$94,887 per hemorrhagic event avoided [4]. | PMC (2018) [4] | | Philippines (Societal perspective) | vs. Oxytocin [5] | (Measured in QALYs) | • Not Cost-Effective at the listed price (US $18). Required a price reduction to be cost-effective [5]. | PMC (2020) [5] |

Methodological Framework for Economic Evaluations

The economic evidence in the search results is primarily based on a standardized decision-tree model. The diagram below illustrates the general logic and structure of this analytical approach.

Start Cohort of Women in Labor Uterotonic Administer Prophylactic Uterotonic Start->Uterotonic PPH PPH Occurs? Uterotonic->PPH No PPH\n(No additional costs) No PPH (No additional costs) PPH->No PPH\n(No additional costs) No Requires Additional\nUterotonics Requires Additional Uterotonics PPH->Requires Additional\nUterotonics Yes Response Responds to Treatment? Bleeding Controlled Bleeding Controlled Response->Bleeding Controlled Yes Requires Further Intervention\n(e.g., Blood Transfusion) Requires Further Intervention (e.g., Blood Transfusion) Response->Requires Further Intervention\n(e.g., Blood Transfusion) No Outcome Maternal Outcome Survives Survives Outcome->Survives Maternal Death Maternal Death Outcome->Maternal Death Requires Additional\nUterotonics->Response Requires Further Intervention\n(e.g., Blood Transfusion)->Outcome

The model evaluates the probability of different clinical pathways and assigns corresponding costs and health outcomes (like DALYs or QALYs) to each branch. Key inputs include [1]:

  • Clinical Efficacy: Relative risk of PPH for this compound vs. other uterotonics.
  • Healthcare Setting: Risks and costs differ by level of care (primary, secondary, tertiary) and mode of delivery (vaginal vs. C-section).
  • Costs: Includes drug acquisition, administration, management of PPH (additional uterotonics, blood transfusion, surgery), and long-term outcomes.

Key Factors Influencing Cost-Effectiveness

The cost-effectiveness of heat-stable this compound is highly context-dependent. When interpreting results or designing your own study, consider these critical factors:

  • Drug Price: This is the most significant driver. The Philippines study found it was not cost-effective at a price of US $18, whereas analyses in India and Uganda used a lower, publicly-subsidized price [5] [1] [2].
  • Cold-Chain Reliability: In settings with unreliable refrigeration, the effectiveness of oxytocin can be compromised. Heat-stable this compound's thermostability (stable at ≤30°C for up to 3 years) prevents efficacy loss and wastage, making it more valuable in these environments [1] [6] [2].
  • Scope of Costs: Analyses that capture a broader range of costs (e.g., managing severe PPH, hysterectomy, blood transfusion) are more likely to find this compound cost-saving, as its higher upfront cost is offset by preventing these expensive complications [3] [4].
  • Perspective: A societal perspective (including patient costs) might yield different results than a public healthcare system or hospital perspective [5].

Implementation Challenges & Strategies

Successful adoption of heat-stable this compound extends beyond cost-effectiveness. The research highlights several implementation factors [6]:

  • Training & Protocols: Providers may be hesitant to switch from oxytocin without adequate training on new protocols to prevent misuse.
  • Supply Chain & Financing: Uncertain financing and fragmented supply chains can hinder rollout. Strategies like pooled procurement and domestic funding are critical.
  • Policy Integration: Updating national guidelines and essential medicines lists is a necessary first step, often requiring local cost-effectiveness data.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is heat-stable this compound most likely to be cost-saving? It is most likely to be cost-saving when it is procured at a public-sector price comparable to other uterotonics, and when used in settings with high PPH burden and unreliable cold-chain infrastructure, where it can prevent a significant number of expensive severe PPH cases [1] [2].

Q2: Why did the studies from India/Uganda and the Philippines reach different conclusions? The primary reason is the assumed drug price. The Indian and Ugandan models used a lower, subsidized price, making this compound cost-saving. The Philippine analysis used a higher listed price (US $18) and found it was not cost-effective unless the price was reduced [1] [2] [5].

Q3: What is the key experimental consideration for a health economist building a decision model for this compound? The most critical consideration is accurately modeling the differential PPH risk based on real-world uterotonic efficacy. This means accounting for the potential degradation of oxytocin in the local context due to cold-chain failures, rather than relying solely on efficacy data from ideal trial conditions [1] [2].

References

carbetocin training healthcare providers protocol adherence

Author: Smolecule Technical Support Team. Date: February 2026

Implementation Outcomes & Training Efficacy Data

The table below summarizes quantitative data from recent carbetocin implementation studies, providing key metrics for researchers and program planners.

Study Location / Reference Key Training & Adherence Strategies Quantitative Outcomes
Kenya (10 counties) [1] Top-down policy dissemination; Integrated protocols/guidelines; Training and supportive supervision. 98.8% of HCPs administered HSC; 96.5% aware of facility protocols; >90% found HSC easy to administer/distinguish. [1]
Nigeria (3 states) [2] CEmONC/AMTSL retraining; 10-week clinical mentoring; Supportive supervision; Enhanced supply chain. HSC administered in 56% of 18,364 deliveries; PPH incidence dropped to 0.8%; 76% of HCPs preferred HSC. [2]
South Sudan & Uganda (Humanitarian) [3] Low-Dose, High-Frequency (LDHF) training; 2-day in-person workshops; WhatsApp Community of Practice; Cascade training. Average knowledge increase of 21% (South Sudan) and 18% (Uganda); Enhanced competency and protocol adherence. [3]

Detailed Experimental Training Protocol: The LDHF Model

For researchers designing training interventions, the Low-Dose, High-Frequency (LDHF) model used in fragile settings provides a replicable methodology [3]:

  • Phase 1: Introductory Webinar

    • Methodology: A 1-hour webinar for all stakeholders to outline current PPH guidelines and introduce the roles of HSC and Tranexamic Acid (TXA).
  • Phase 2: Self-Paced Learning

    • Methodology: A "reverse classroom" strategy. Participants receive study materials (e.g., Bleeding After Birth Complete (BABC) posters, provider guides, PowerPoints) for independent review before in-person sessions.
  • Phase 3: In-Person Workshop

    • Methodology: A 2-day, hands-on workshop focused on skill drills and simulations using anatomical models.
    • Core Competencies: Active management of the third stage of labor (AMTSL), early PPH detection, basic/advanced PPH management, and integration of HSC/TXA per WHO guidelines.
    • Assessment: Pre- and post-tests (20-question knowledge questionnaire) and skills observation using workstation rotations and Objective Structured Clinical Examination (OSCE)-inspired sheets.
  • Phase 4: Replication Training (Cascade)

    • Methodology: Workshop participants are tasked with cascading the training to colleagues in their facilities, reinforcing their own knowledge and expanding reach.
  • Phase 5: Continuous Skills Drills & Supervision

    • Methodology: Remote and visit-based mentorship, continuous facility-based drills, and a dedicated WhatsApp community of practice (CoP) for ongoing peer support and troubleshooting.

The workflow for this multi-phase training strategy is summarized in the following diagram:

Start Start LDHF Training Protocol Phase1 Phase 1: Introductory Webinar Start->Phase1 Phase2 Phase 2: Self-Paced Learning Phase1->Phase2 Sub1 • 1-hour session • Introduce HSC/TXA guidelines Phase1->Sub1 Phase3 Phase 3: In-Person Workshop Phase2->Phase3 Sub2 • Reverse classroom • Distribute BABC materials Phase2->Sub2 Phase4 Phase 4: Replication Training Phase3->Phase4 Sub3 • 2-day hands-on drills • Pre/post knowledge tests Phase3->Sub3 Phase5 Phase 5: Continuous Support Phase4->Phase5 Sub4 • Cascade training • Skills reinforcement Phase4->Sub4 Sub5 • WhatsApp CoP • Mentorship & drills Phase5->Sub5

Frequently Asked Questions (FAQs) for Troubleshooting

  • Q1: How can we prevent the misuse of this compound for labor induction or augmentation?

    • A1: This is a critical safety point. This compound is indicated only for PPH prevention after baby delivery [4] [5]. Mitigation strategies include:
      • Clear Labeling & Storage: Clearly distinguish HSC from oxytocin in drug storage areas [4].
      • Targeted Training: Emphasize this contraindication repeatedly in drills and materials, using direct comparisons of oxytocin vs. This compound indications [3] [5].
      • Pharmacovigilance: Implement systems to monitor and report misuse [5].
  • Q2: Our providers are accustomed to oxytocin. How can we improve adherence to the new this compound protocol?

    • A2: Adherence is bolstered by addressing human and system factors [6] [2]:
      • Demonstrate Tangible Benefits: Highlight advantages that resonate with HCPs, such as thermostability (no cold chain), longer half-life, and fewer side effects like hemodynamic instability compared to oxytocin [2] [7].
      • Engage Champions: Identify and empower respected "PPH champions" among senior staff to mentor peers and promote protocol adoption [6].
      • Integrate Support Systems: Combine training with continuous mentoring, supportive supervision, and reliable supply chain management to build confidence and sustain correct usage [1] [2].
  • Q3: What is the most effective way to structure training in resource-limited or humanitarian settings?

    • A3: The LDHF model is specifically designed for these contexts [3]:
      • Focus on Practicality: Use short, intensive workshops focused on hands-on drills rather than long theoretical sessions.
      • Leverage Technology: Utilize low-data tools like WhatsApp to create a Community of Practice for ongoing support and problem-solving.
      • Build Local Capacity: The cascade training model ensures sustainability by developing local master trainers.

Troubleshooting Common Adherence Challenges

Challenge Potential Root Cause Recommended Solution
Reluctance to switch from Oxytocin Familiarity with old drug; Distrust of new protocols [8]. Implement "PPH champions" [6]; Demonstrate HSC's thermostability & efficacy data [6] [2].
Incorrect Administration Confusion with oxytocin dosing and indications [5]. Use clear job aids & charts [3]; Focus training on key differences [4] [5].
Training Decay Skills and knowledge fade over time without reinforcement. Schedule quarterly skills drills [3]; Maintain peer support via WhatsApp/CoP [1] [3].
Fragile Supply Chain Stock-outs of HSC undermine training and trust. Advocate for pooled procurement & domestic funding [6]; Strengthen quantification processes [1].

References

carbetocin inappropriate use labor induction risks

Author: Smolecule Technical Support Team. Date: February 2026

Contraindications & Mechanism of Risk

Carbetocin is a long-acting oxytocin analogue indicated only for the prevention of postpartum hemorrhage (PPH) and is strictly contraindicated for labor induction or augmentation [1] [2]. Its mechanism and pharmacokinetic profile make it unsuitable for use before delivery.

  • Key Contraindications: this compound should not be used for labor induction or augmentation, during pregnancy or labor at any time before the baby is born, in women with cardiovascular disorders, epilepsy, or known sensitivity to the drug [2].
  • Mechanism of Action: this compound acts as an agonist on oxytocin receptors in the uterine myometrium, leading to contractions [1] [3]. However, its long half-life makes the effects difficult to control.
  • Pharmacokinetic Profile:
Property This compound Oxytocin (for comparison)
Primary Indication PPH prevention only [2] PPH prevention & management; labor induction & augmentation [4] [2]
Elimination Half-life ~40 minutes (IV); 85-100 minutes (IM) [1] [3] 1-6 minutes; 3-10 minutes [4] [5]
Thermal Stability Heat-stable (can be stored at 30°C) [4] Heat-sensitive (requires cold chain 2-8°C) [4]

The primary risk of using this compound for labor induction is uterine hyperstimulation—excessive, prolonged, or poorly coordinated contractions [6]. This can lead to:

  • Uterine rupture, especially in patients with a history of uterine surgery [1] [6].
  • Placental abruption [1].
  • Fetal respiratory distress and other adverse outcomes due to compromised blood flow [1].

Comparative Safety & Pharmacovigilance Data

For research and safety profiling, it is useful to compare the adverse event (AE) profiles of this compound and oxytocin in their approved settings. A 2025 study compared subjective adverse effects after administration for PPH prevention during elective cesarean sections [5].

Table: Reported Subjective Adverse Events after Uterotonic Administration (Elective C-Section)

Adverse Event Oxytocin Group (n=34) This compound Group (n=36) Statistical Significance
Headache 11.8% 2.8% p < 0.05
Chest Pain 20.6% 5.6% p < 0.05
Burning/Heaviness in Chest 17.6% 5.6% p < 0.05
Palpitations 8.8% 2.8% p < 0.05

Source: Adapted from data in [5].

This data shows that while this compound's safety profile in its correct indication may be favorable compared to oxytocin for certain subjective effects, this does not imply safety for labor induction.

Experimental Protocols for Risk Assessment

For researchers investigating the safety of uterotonics, here are two key methodological approaches.

Protocol for Clinical Safety Signal Substantiation

This workflow helps to biologically validate and explain potential adverse drug reactions (ADRs) identified from clinical data.

cluster_0 Substantiation Modules Start Identify Potential ADR (e.g., from clinical records) LitReview Literature Mining & Signal Filtering Start->LitReview Substantiation Hypothesis Generation & Signal Substantiation LitReview->Substantiation Report Integrated Safety Report Substantiation->Report A Drug-Target Profiling (primary & off-targets) Substantiation->A B Pathway Analysis (biological pathways affected) Substantiation->B C Gene-Disease Network Integration Substantiation->C

Diagram: A computational framework for ADR signal substantiation, integrating multiple data domains to explore molecular mechanisms [7].

Methodology Details:

  • Signal Filtering: Use resources like VigiBase (WHO), FAERS (FDA), or EudraVigilance (EMA) to review existing AE reports [8]. Employ natural language processing (NLP) on biomedical literature to find prior evidence of the drug-event association [7].
  • Signal Substantiation: Generate mechanistic hypotheses using:
    • In-silico Drug-Target Profiling: Predict interactions with off-target proteins using databases like DrugBank, BindingDB, and STRING [8] [7].
    • Pathway Analysis: Annotate protein targets and disease-associated proteins to biological pathways (e.g., KEGG, Reactome) to identify disrupted processes [7].
Protocol for Ensuring Appropriate Use in Clinical Studies

This protocol, modeled on a successful implementation study in India, focuses on preventing protocol deviations and misuse in clinical settings [4] [9].

cluster_training Training Components Training Comprehensive HCP Training JobAids Provide Job Aids & Posters Training->JobAids T1 AMTSL Best Practices Training->T1 T2 HSC Indications (PPH prevention only) Training->T2 T3 Clear Contraindications (No induction/augmentation) Training->T3 T4 Accurate Recording/Reporting Training->T4 DataFields Adapt Data Collection Tools JobAids->DataFields Monitor Robust Monitoring DataFields->Monitor

Diagram: A multi-component implementation protocol to ensure appropriate this compound use [4] [9].

Methodology Details:

  • Training: Train all healthcare providers (HCPs) on Active Management of the Third Stage of Labor (AMTSL), with explicit emphasis that HSC is for PPH prevention only and is not for induction or augmentation [4] [2].
  • Data Collection: Modify case sheets and delivery registers to include specific fields, such as the timing of uterotonic administration, to monitor protocol adherence [4].
  • Monitoring: Implement supportive supervision and monthly data compilation to monitor usage and correct any deviations promptly [4].

References

HPLC Method for Carbetocin and Impurity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a representative HPLC method, synthesized from two patents and a research article, for detecting carbetocin and its related substances [1] [2].

Parameter Description
Objective Determine this compound content and related impurities [1] [2].
Chromatographic Column C18 bonded silica gel (e.g., Waters XBridge C18, 150x3.0 mm, 3.5 µm) [1] [2].
Column Temperature 60 °C [1] [2].
Mobile Phase A 0.3g Ammonium acetate in 2000mL water, with 380mL acetonitrile and 8mL PIC B-8 Low UV reagent [1] [2].
Mobile Phase B Mixture of Mobile Phase A and acetonitrile (1:1 volume ratio) [2].
Elution Method Gradient elution from 0% to 25% of Mobile Phase B over 20 minutes [1].
Flow Rate 0.8 - 1.0 mL/min [1] [2].
Detection Wavelength 220 nm [1] [2].
Injection Volume 20 - 40 µL [1] [2].

This method is designed to separate this compound from its key degradation impurities, which primarily result from hydrolysis (e.g., [Asp5]this compound, [Glu4]this compound) and oxidation (e.g., this compound sulfoxide isomers) [1]. Adding a reagent like PIC B-8 to the mobile phase can improve the separation of charged species [2].

This compound Stability Profile

This table outlines the stability of the heat-stable this compound formulation, which maintains ≥95% purity under various conditions [1]. This data is crucial for defining the boundaries of your stability studies.

Storage Condition Demonstrated Stability Duration
30°C / 75% Relative Humidity Minimum of 3 years [1]
40°C / 75% Relative Humidity 6 months [1]
50°C 3 months [1]
60°C 1 month [1]
Additional Stability
Freezing & Thawing Not sensitive [1]
Light Exposure Not sensitive (photo-stable) [1]

Experimental Workflow & Analysis

For a visual overview, the diagram below outlines the key steps in a this compound stability testing workflow.

CarbetocinStabilityWorkflow Start Start Stability Testing Prep Prepare Test Solution (0.1 mg/mL this compound in succinate buffer) Start->Prep Store Store Samples Under Stressed Conditions (e.g., elevated temperature) Prep->Store HPLC HPLC Analysis Store->HPLC Data Data Analysis: - Purity (%) - Impurity Profile - this compound Content HPLC->Data End Report Results Data->End

The core of the analysis is the HPLC system. The following diagram maps the key components and the analytical process.

HPLCAnalysis A Mobile Phase A (Buffer + Additive) P High-Pressure Pump A->P Gradient Elution B Mobile Phase B (High Organic Solvent) B->P I Auto-sampler (Injection Volume: 20-40 µL) P->I C Chromatographic Column (C18, 60°C) I->C D UV/Vis Detector (Wavelength: 220 nm) C->D R Data Analysis Workstation D->R

Frequently Asked Questions

  • What is the optimal pH for a stable this compound formulation? The development of the heat-stable formulation identified the optimum pH to be 5.45, with an acceptable range of 5.25 to 5.65 [1].

  • What are the common degradation pathways for this compound? The primary degradation pathways are hydrolysis and oxidation. Specific impurities identified include [Asp5]this compound (hydrolysis) and this compound sulfoxide isomers (oxidation) [1]. The excipient L-methionine in the formulation acts as an antioxidant to mitigate oxidative degradation [1].

  • Is the heat-stable this compound formulation sensitive to freezing? No. Stability studies have shown that the heat-stable this compound formulation is not sensitive to freezing and thawing cycles [1].

References

carbetocin versus oxytocin PPH prevention efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Outcomes at a Glance

The following table consolidates findings from multiple recent studies comparing carbetocin and oxytocin for PPH prevention.

Study Parameter This compound Outcomes Oxytocin Outcomes Statistical Significance (p-value) Citations
Need for Additional Uterotonics (Cesarean) 5.71% - 18.4% 12% - 24.4% p = 0.0385 to p = 0.03 [1] [2]
Incidence of Blood Loss ≥ 1000 mL (Cesarean) 7.43% 18.86% p = 0.0015 [1]
Mean Blood Loss (Vaginal Delivery) 623 ± 81.3 mL 678 ± 88.7 mL p = 0.039 [3]
Adequate Uterine Tone at 3 mins (Cesarean) Significantly more adequate Less adequate p < 0.0001 to p = 0.023 [1] [4]
Hemoglobin Decline Less pronounced More pronounced p < 0.001 [3] [5]

Detailed Experimental Protocols

The data in the summary table comes from robust clinical trials. Here are the methodologies behind key studies:

  • Study on Emergency Cesarean Sections (2025) [1]:

    • Design: Randomized controlled trial.
    • Participants: 350 women undergoing emergency cesarean section.
    • Interventions: Group A received intravenous (IV) this compound 100 mcg. Group B received IV oxytocin 10 IU.
    • Primary Outcomes: Measured intraoperative blood loss, uterine tone (assessed by the obstetrician), and the need for additional uterotonic drugs.
    • Analysis: Statistical analysis was performed using IBM SPSS Statistics, with a p-value of < 0.05 considered significant.
  • Study on High-Risk Elective Cesarean Sections (2025) [4]:

    • Design: Randomized, double-blind, controlled trial.
    • Participants: 70 high-risk term pregnant women undergoing elective cesarean section under spinal anesthesia.
    • Interventions: The experimental group received this compound 100 µg IV bolus. The control group received oxytocin 10 IU infusion.
    • Primary Outcomes: Uterine tone (measured using a Likert scale), intraoperative blood loss, and hemodynamic parameters (Mean Arterial Pressure - MAP, Heart Rate - HR).
    • Analysis: Used independent t-test for quantitative variables and chi-square test for qualitative variables.
  • Prospective Observational Study in Central India (2025) [3]:

    • Design: Prospective observational study.
    • Participants: 284 low-risk gravid women.
    • Interventions: Group 1 received heat-stable this compound 100 mcg intramuscularly (IM). Group 2 received oxytocin 10 IU IM. Both were administered within one minute of delivery.
    • Primary Outcome: Incidence of atonic PPH.
    • Blood Loss Measurement: Quantified using a calibrated drape/suction bottle and gravimetric analysis (weighing soaked materials).

Molecular Mechanisms of Action

The differing clinical profiles of oxytocin and this compound are rooted in their distinct molecular pharmacology.

G cluster_0 Ligand-Receptor Interaction OXT OXT OXTR OXTR OXT->OXTR Binds CBT CBT CBT->OXTR Binds Selectively CBT_Property1 Functional Selectivity (Gq only) CBT->CBT_Property1 CBT_Property2 Prolonged Effect (No Receptor Recycling) CBT->CBT_Property2 Gq Gq Protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Calcium Release IP3->Ca_Release PKC PKC Activation DAG->PKC MLC Myosin Light Chain Ca_Release->MLC PKC->MLC Contraction Uterine Contraction MLC->Contraction

The diagram above illustrates the core signaling pathway and key differences:

  • Shared Pathway: Both oxytocin and this compound bind to the Oxytocin Receptor (OXTR), a G-protein coupled receptor (GPCR) [6] [7]. This activates the Gq protein, triggering a cascade involving Phospholipase C (PLC), which leads to the release of intracellular calcium and activation of Protein Kinase C (PKC). The final result is the phosphorylation of myosin light chains and uterine contraction [8] [6].
  • Key Differences:
    • Receptor Selectivity: Oxytocin can also bind to and activate vasopressin receptors (V1a and V1b), which can lead to off-target effects. This compound, however, is highly selective for the OXTR and does not activate vasopressin receptors, potentially acting as an antagonist at these sites [9]. This may contribute to its improved safety profile.
    • Functional Selectivity: this compound is a "functional selective" agonist. While oxytocin activates multiple signaling pathways downstream of the OXTR (Gq, Gi, Go, β-arrestin), this compound selectively activates only the Gq pathway [9].
    • Receptor Trafficking: After activating the OXTR, oxytocin promotes receptor internalization and subsequent recycling back to the cell membrane. This compound, however, promotes internalization via a different pathway and does not induce receptor recycling, which is thought to contribute to its longer duration of action [9].

Key Considerations for Researchers and Professionals

  • Stability and Practical Utility: A significant advantage of heat-stable this compound is that it does not require refrigeration, unlike oxytocin, which degrades without a reliable cold chain (2-8°C) [3]. This is a critical factor for use in low-resource settings where cold storage is a challenge.
  • Hemodynamic Profile: One randomized trial noted that the this compound group maintained a higher Mean Arterial Pressure (MAP) and lower Heart Rate (HR) post-administration compared to the oxytocin group, suggesting a potentially more favorable hemodynamic profile [4].
  • Safety Profile: The analyzed clinical trials consistently report that this compound has a similar safety profile to oxytocin, with no significant differences in the incidence of adverse effects [1] [2].

References

carbetocin vs oxytocin blood loss reduction meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes: Carbetocin vs. Oxytocin

Clinical Setting Outcome Measure This compound Performance Oxytocin Performance Significance & Evidence
Cesarean Delivery (Low-Risk Women) [1] Need for additional uterotonics OR 0.53 (95% CI: 0.39-0.72) Reference (OR 1.0) ( p < 0.001 ); 14 RCTs, 3154 participants
Need for blood transfusion OR 0.57 (95% CI: 0.34-0.97) Reference (OR 1.0) ( p = 0.04 ); 9 RCTs, 1936 participants
Incidence of PPH (>500 ml) OR 1.08 (95% CI: 0.81-1.44) Reference (OR 1.0) ( p = 0.61 ); no significant difference
Cesarean Delivery (High-Risk Women) [2] Prevalence of PPH Significantly reduced Reference Single-center retrospective study
Emergency Cesarean Section [3] Blood loss ≥1000 ml 7.43% (13/175 patients) 18.86% (33/175 patients) ( p = 0.0015 ); RCT, 350 patients
Need for additional uterotonics 5.71% (10/175 patients) 12.00% (21/175 patients) ( p = 0.0385 )
Vaginal Delivery [4] Blood loss ≥500 ml No significant difference No significant difference RR 0.52 (95% CI: 0.24-1.15); ( p = 0.11 )

Molecular Pharmacology and Experimental Insights

Understanding the pharmacological differences explains this compound's clinical profile.

Signaling Pathway and Functional Selectivity

Oxytocin and this compound both activate the Oxytocin Receptor (OXTR), a G-protein coupled receptor (GPCR). However, they differ significantly in their signaling effects [5].

The diagram below illustrates the key differences in their molecular pathways:

G cluster_legend Key Differences OXT Oxytocin (OXT) OXTR Oxytocin Receptor (OXTR) OXT->OXTR Barr β-arrestin OXT->Barr Recycling Receptor Recycling OXT->Recycling CBT This compound (CBT) CBT->OXTR Antag Potential Antagonism CBT->Antag Gq Gq Protein OXTR->Gq PLC Phospholipase C (PLC) Gq->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Myometrial Contraction Ca->Contraction Intern Receptor Internalization Barr->Intern V1aR V1a Receptor V1bR V1b Receptor Antag->V1aR Antag->V1bR OXT: Activates multiple pathways OXT: Activates multiple pathways CBT: Selective Gq activation CBT: Selective Gq activation CBT: β-arrestin-independent internalization CBT: β-arrestin-independent internalization CBT: May block V1a/V1b receptors CBT: May block V1a/V1b receptors

Key Experimental Observations [5]:

  • Functional Selectivity: this compound is a partial agonist for the OXTR/Gq pathway but does not recruit β-arrestin, unlike oxytocin. This leads to distinct receptor trafficking.
  • Receptor Internalization & Recycling: Oxytocin promotes OXTR internalization via β-arrestin and subsequent recycling. This compound induces internalization through a β-arrestin-independent pathway and inhibits receptor recycling, potentially leading to prolonged desensitization.
  • Receptor Selectivity: this compound shows high selectivity for OXTR and may act as an antagonist at vasopressin V1a and V1b receptors, which could contribute to a different side-effect profile.

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are summaries of the methodologies from key papers.

Meta-Analysis Protocol (Low-Risk Cesarean Delivery) [1]:

  • Search Strategy: Systematic screening of Medline, Web of Science, Scopus, Google Scholar, and clinical trials registries until January 2024 using keywords and MeSH terms for "this compound", "blood loss", "PPH", and "Cesarean section".
  • Selection Criteria: Included all RCTs on women at low risk for PPH after cesarean delivery, comparing this compound to oxytocin (alone or with misoprostol), with no language restrictions.
  • Data Extraction: Collected data on study settings, participant characteristics, intervention details (dose, route, timing), and outcomes (need for additional uterotonics, blood transfusion, hemoglobin drop, PPH incidence, adverse effects).
  • Statistical Analysis: Used odds ratios (OR) for dichotomous outcomes and mean differences (MD) for continuous outcomes, with 95% confidence intervals (CI). Assessed statistical heterogeneity using the I² statistic.

Randomized Controlled Trial Protocol (Emergency Cesarean Section) [3]:

  • Study Design: Randomized, parallel-group trial.
  • Participants: 350 women undergoing emergency cesarean section.
  • Interventions:
    • Group A (this compound): Received a single intravenous dose of 100 mcg.
    • Group B (Oxytocin): Received 10 IU intravenous oxytocin.
  • Outcome Measures:
    • Primary: Intraoperative blood loss, quantified and categorized (e.g., ≥1000 ml).
    • Secondary: Uterine tone at 3 and 5 minutes post-administration, need for additional uterotonic agents, and hemodynamic parameters.
  • Statistical Analysis: Performed using IBM SPSS Statistics v26.0. Used appropriate tests (e.g., chi-square for proportions) to compare groups, with a ( p )-value < 0.05 considered significant.

Conclusion and Research Implications

For cesarean delivery, particularly in high-risk and emergency settings, evidence strongly supports this compound's superiority in reducing severe blood loss and the need for supplemental uterotonics [3] [2]. In vaginal deliveries, this compound and oxytocin show comparable efficacy [4].

The prolonged half-life of this compound is a key advantage, potentially simplifying patient management. However, its higher cost necessitates cost-effectiveness analysis for routine use [2]. Future research should focus on long-term outcomes and further elucidate the clinical impact of its unique molecular pharmacology.

References

Carbetocin vs. Oxytocin: Safety and Side Effect Profile

Author: Smolecule Technical Support Team. Date: February 2026

Side Effect / Outcome Carbetocin Oxytocin Statistical Significance (p-value) Notes & Context
Vomiting Lower risk Higher risk p < 0.05 Risk reduction particularly noted in women undergoing cesarean section [1].
Diarrhea Slightly higher risk Lower risk p-value not specified The absolute risk increase was small [1].
Need for Additional Uterotonics 5.71% 12% p = 0.0385 Significantly reduced need in emergency C-sections [2].
Blood Loss ≥1000 ml 7.43% 18.86% p = 0.0015 Significantly lower rate with this compound in emergency C-sections [2].

| Uterine Tone | Superior at 3 and 5 mins | Standard | p = 0.023 (3 min) p = 0.003 (5 min) | Quantified via manual palpation on a linear analogue scale [2]. | | Hypotension & Tachycardia | Present | Present | Not Significant | Side effects are rate-dependent; slower infusion improves stability [3]. |

Experimental Protocol Overview

The quantitative data in the table above is primarily derived from a prospective, randomized, open-label superiority study [2]. Here are the key methodological details:

  • Objective: To compare the effectiveness of intravenous this compound (100 mcg) versus Oxytocin (10 IU) in preventing Postpartum Hemorrhage (PPH) after emergency cesarean sections.
  • Participants: 350 women undergoing emergency C-section were randomly assigned to either the this compound group (Group A, n=175) or the Oxytocin group (Group B, n=175).
  • Intervention:
    • Group A received 100 mcg of intravenous this compound diluted in 10 ml of normal saline as a bolus after delivery.
    • Group B received 10 IU of intravenous oxytocin diluted in 500 ml of normal saline as an infusion.
  • Primary Outcomes: Measured were intraoperative blood loss, the need for additional uterotonics in the first 24 hours postpartum, and uterine tone (assessed by obstetricians via manual palpation at 2, 3, 5, and 10 minutes after cord clamping).
  • Safety Monitoring: Hemodynamic parameters (blood pressure, heart rate) were tracked pre- and post-operatively.

Another referenced study was a systematic review and meta-analysis that specifically investigated side effects [1]:

  • Methodology: It analyzed 17 Randomized Controlled Trials (RCTs) involving 32,702 women.
  • Objective: To compare the side-effect profile of this compound against other uterotonics, primarily oxytocin.
  • Analysis: Statistical analysis included random or fixed-effect meta-analyses to calculate relative risk for various adverse events.

Mechanism of Action and Administration

The diagrams below illustrate this compound's mechanism and a common clinical trial workflow for its evaluation.

carbetocin_mechanism This compound This compound Oxytocin_Receptor Oxytocin_Receptor This compound->Oxytocin_Receptor Binds & Activates Gq_Protein Gq_Protein Oxytocin_Receptor->Gq_Protein Activates Phospholipase_C Phospholipase_C Gq_Protein->Phospholipase_C Activates IP3 IP3 Phospholipase_C->IP3 Produces Calcium_Release Calcium_Release IP3->Calcium_Release Signals Myometrial_Contraction Myometrial_Contraction Calcium_Release->Myometrial_Contraction Stimulates

trial_design Eligibility_Assessment Eligibility_Assessment Randomization Randomization Eligibility_Assessment->Randomization Group_A Group A This compound 100 mcg IV Bolus Randomization->Group_A Group_B Group B Oxytocin 10 IU IV Infusion Randomization->Group_B Administered_After_Cord_Clamp Administered After Cord Clamping Group_A->Administered_After_Cord_Clamp Group_B->Administered_After_Cord_Clamp Data_Collection Data Collection: Blood Loss, Uterine Tone, Adverse Events, Hemodynamics Administered_After_Cord_Clamp->Data_Collection Analysis Analysis Data_Collection->Analysis

Key Safety Considerations for Researchers

  • Administration Route Matters: The cardiovascular side effects (hypotension, tachycardia) common to both oxytocin and this compound are influenced by the rate of administration [3]. Research is ongoing to determine if giving this compound as a short infusion instead of a bolus can improve hemodynamic stability without compromising efficacy [3].
  • Indications Are Not Interchangeable: A crucial safety point is that This compound is indicated only for PPH prevention after the baby is delivered. It must not be used for labor induction or augmentation, during pregnancy, or in women with significant cardiovascular, liver, or kidney disease [4].
  • Stability Advantage: Heat-stable this compound offers a significant practical advantage in settings with unreliable refrigeration ("cold chain"), overcoming a major limitation of oxytocin [5] [4].

References

carbetocin cost comparison oxytocin economic evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Economic Comparison: Carbetocin vs. Oxytocin

Country / Setting Key Cost-Effectiveness Findings Primary Driver & Notes
Uganda (Public health facilities) Cost-saving vs. oxytocin. Averted 57,536 PPH cases and 123 maternal deaths per annual cohort. Saved the public healthcare system USD $1,058,353 [1]. Heat stability leads to higher real-world efficacy by avoiding quality degradation, preventing more PPH cases and associated treatment costs [1].
India (Public health system) Cost-saving vs. oxytocin. Avoided 5,468 PPH events and 5 deaths per 100,000 births. Saved USD $171,700 per 100,000 births [2]. Benefits were even greater when compared to misoprostol. The budget impact analysis projected savings of USD $11.4 million over five years with this compound adoption [2].
The Philippines (Societal perspective) Not cost-effective at the listed price of USD $18 per dose. The incremental cost-effectiveness ratio (ICER) was far above the local cost-effectiveness threshold [3]. This study highlights that cost-effectiveness is highly sensitive to the procurement price of this compound. It may become cost-effective with price reductions [3].

Underlying Mechanisms and Experimental Evidence

The economic advantage of this compound stems from its distinct pharmacological properties and performance in clinical trials.

Molecular Pharmacology and Signaling

This compound is a long-acting analog of oxytocin. Both molecules bind to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), to induce uterine contractions [4] [5]. However, key differences explain this compound's clinical profile:

  • Functional Selectivity: Unlike oxytocin, this compound demonstrates biased agonism. It selectively activates the OXTR/Gq signaling pathway but does not activate other G-proteins or β-arrestin pathways like oxytocin does. This unique signaling profile may underlie its different physiological effects [6].
  • Receptor Trafficking: this compound promotes OXTR internalization via a β-arrestin-independent pathway and does not induce receptor recycling to the plasma membrane, a process distinct from oxytocin [6].
  • Structural Stability: this compound is synthesized by deaminating the N-terminus and replacing a disulphide bridge, making it resistant to degradation by aminopeptidases. This gives it a significantly longer half-life (~85-100 minutes) compared to oxytocin (~3.4 minutes) [6].

The following diagram illustrates the key differences in the signaling and trafficking pathways between oxytocin and this compound.

G cluster_OT Oxytocin Pathway cluster_Carb This compound Pathway A Ligand Binding B Oxytocin (OT) D Oxytocin Receptor (OXTR) B->D C This compound C->D E Gq Protein Activation D->E D->E Functional Selectivity F Other Pathways (Gi, Go, β-arrestin) D->F G Receptor Internalization & Recycling D->G H Receptor Internalization (β-arrestin-independent) No Recycling D->H I Prolonged Uterine Contraction E->I J Standard Duration Uterine Contraction E->J G->J H->I

Key Clinical Trial Data

The CHAMPION trial, a large-scale, randomized, double-blind study, provided the foundational evidence for this compound's efficacy. It demonstrated that heat-stable this compound is non-inferior to oxytocin in preventing blood loss of ≥ 500 mL or the use of additional uterotonics after vaginal birth [7]. Its heat-stability (remaining potent for 36 months at 30°C/75% humidity) is a critical advantage in LMICs where up to 40% of oxytocin samples may fail quality tests due to cold chain breakdowns [1] [2] [7].

Interpretation Guide for Researchers

When evaluating these economic studies, consider the following:

  • Perspective is Key: The Ugandan and Indian studies took a public healthcare system perspective, factoring in costs saved from averting PPH treatments (transfusions, surgery, longer stays). The Philippine study used a broader societal perspective, which can yield different results [1] [2] [3].
  • Price Determines Outcome: The cost-effectiveness conclusion is highly sensitive to the procurement price of this compound. At a publicly subsidized price, it is often cost-saving; at market price, it may not be cost-effective [2] [3].
  • Context Matters: The primary economic driver is the assumed failure rate of oxytocin due to poor cold chain. In settings with reliable refrigeration, the economic advantage of this compound diminishes.

References

carbetocin long-acting versus short-acting uterotonics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Outcomes Comparison

The following table summarizes key efficacy metrics from recent studies, primarily in cesarean delivery settings.

Metric Carbetocin (Long-Acting) Oxytocin (Short-Acting) Supporting Data (Citations)
Incidence of PPH (Blood Loss ≥ 1000 ml) Significant reduction Higher incidence 7.43% vs. 18.86% [1]
Need for Additional Uterotonics Significant reduction Higher need 5.71% vs. 12% [1]; 13% vs. 43% [2]
Quality of Uterine Tone Superior at 3 and 5 minutes post-administration [1]; Better intraoperatively and at 2 hours post-op [2] Standard -
Reduction in Hemoglobin Less postoperative fall [2] Greater postoperative fall [2] -
Thermostability Heat-stable (up to 3 years at ≤30°C) [3] Requires refrigerated cold chain (2-8°C) [3] [2] -

Pharmacological and Mechanism of Action Comparison

The core difference lies in the pharmacokinetic profiles, which directly impact the duration of effect.

Characteristic This compound Oxytocin
Type of Agent Long-acting synthetic analogue of oxytocin [4] Natural hormone; first-line uterotonic [4]
Mechanism of Action Oxytocin receptor agonist [5] [4] Oxytocin receptor agonist [5] [4]
Onset of Action 1-2 minutes [2] [5] 1-6 minutes (IV) [5]
Plasma Half-Life ~40 minutes [2] [5] ~4 minutes [5]
Primary Advantage Sustained uterine contraction without need for infusion; heat-stable [1] [3] Rapid onset; low cost [5]

The diagram below illustrates the core mechanism shared by both drugs and the key differentiator of receptor activity duration.

G A Drug Administration (IV) B Binds to Oxytocin Receptors on Uterine Myometrium A->B C Stimulates Contraction of Uterine Smooth Muscle B->C D Reduces Blood Loss Post-Delivery C->D Oxy Oxytocin: Short Half-Life (~4 min) Rapid Receptor Desensitization Oxy->B  Differentiator Carb This compound: Long Half-Life (~40 min) Sustained Receptor Activity Carb->B  Differentiator

Summary of Key Experimental Protocols

The data in the first table is derived from rigorous clinical trial methodologies. Here are the details of two representative studies:

  • Prospective Randomized Comparative Study [1]

    • Objective: To compare the effectiveness of IV this compound (100 mcg) versus IV oxytocin (10 IU) in preventing PPH after emergency cesarean section.
    • Population: 350 women with singleton pregnancies (≥34 weeks) undergoing emergency CS. Women with high-risk conditions like hypertension or placental abnormalities were excluded.
    • Intervention: Participants were randomly assigned to receive either this compound or oxytocin immediately after delivery. Both groups received active management of the third stage of labor.
    • Outcome Measures:
      • Primary: Intraoperative and postpartum blood loss, measured via suction canister volume and gravimetric analysis of surgical mops. Hemoglobin and hematocrit were measured pre-op and 48 hours post-op.
      • Secondary: Need for additional uterotonics, uterine tone (assessed clinically at 3 and 5 minutes), and hemodynamic stability.
  • Prospective Case-Control Study [2]

    • Objective: To compare this compound and oxytocin in controlling blood loss and maintaining uterine tone in women at high risk for PPH during CS.
    • Population: 200 pregnant women at high risk for PPH (e.g., multiple pregnancy, previous CS, fibroids).
    • Intervention & Blinding: Participants were randomly allocated to receive 100 µg IV this compound or 10 IU oxytocin infusion. The operative team and outcome assessors were blinded to the intervention to minimize bias.
    • Outcome Measures: Intraoperative blood loss, need for additional uterotonics, uterine tone (assessed by a senior obstetrician at 2, 12, and 24 hours post-op), and adverse effects.

Interpretation and Research Implications

For researchers and drug developers, the evidence suggests several key considerations:

  • Superior Efficacy Profile: this compound's longer half-life translates directly to clinically significant reductions in severe PPH and the need for rescue therapy [1] [2]. This makes it a strong candidate for prophylaxis, especially in high-risk deliveries.
  • Addressing Practical Challenges: The thermostability of heat-stable this compound is a major advantage for use in low and middle-income countries (LMICs) or regions with unreliable cold chains, potentially reducing drug wastage and ensuring potency [3].
  • Combination Therapy Potential: A 2025 network meta-analysis indicates that oxytocin combined with tranexamic acid (TXA) is also highly effective, ranking as the most effective intervention for PPH prophylaxis in cesarean deliveries [6]. This points to a future of multimodal pharmacologic strategies where this compound may play a central role.

References

carbetocin non-inferiority oxytocin CHAMPION trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes: Carbetocin vs. Oxytocin

Outcome Measure Heat-Stable this compound Oxytocin Relative Risk (95% CI) Trial / Study
Blood loss ≥500 mL or use of additional uterotonic 14.5% 14.4% 1.01 (0.95 - 1.06) CHAMPION (2018) [1]
Blood loss ≥1000 mL 1.51% 1.45% 1.04 (0.87 - 1.25) CHAMPION (2018) [1]
Incidence of PPH (as defined by study) 4.2% 7.0% p=0.303 Prospective Observational Study (2025) [2]
Mean Blood Loss (mL) 623 ± 81.3 mL 678 ± 88.7 mL p=0.039 Prospective Observational Study (2025) [2]
Haemoglobin Decline Lower decline Higher decline p<0.001 Prospective Observational Study (2025) [2]

Detailed Experimental Protocol of the CHAMPION Trial

The foundational evidence for this compound's non-inferiority comes from the WHO-led CHAMPION trial. Here are the key methodological details [1]:

  • Trial Design: A double-blind, randomized, non-inferiority active-controlled study.
  • Participants: Nearly 30,000 women across 23 hospitals in 10 countries (including Argentina, Egypt, India, Kenya, Nigeria, South Africa, Thailand, Uganda, and the UK).
  • Interventions: A single intramuscular injection of either 100 μg heat-stable this compound or 10 IU oxytocin, administered immediately after vaginal birth.
  • Blinding: Both drugs were kept in cold storage (2-8°C) to maintain the double-blind design, even though this compound is heat-stable.
  • Primary Outcomes:
    • The proportion of women with blood loss of at least 500 mL or the use of additional uterotonic agents.
    • The proportion of women with blood loss of at least 1000 mL.
  • Non-Inferiority Margins: Pre-specified margins were a relative risk of 1.16 for the first outcome and 1.23 for the second.
  • Management of Labour: The third stage of labour was managed according to standard WHO guidelines. Blood loss was collected and measured using a plastic drape.

The diagram below illustrates the streamlined workflow of the CHAMPION trial design.

A Eligible Women (Vaginal Birth, Term Singleton) B Randomization (Stratified by Country) A->B C Group 1: Intervention B->C D Group 2: Control B->D E IM Injection of 100 μg Heat-Stable this compound C->E F IM Injection of 10 IU Oxytocin D->F G Active Management of Third Stage of Labour (Per WHO Guidelines) E->G F->G H Primary Outcome 1: Blood Loss ≥500 mL or Additional Uterotonic Use G->H I Primary Outcome 2: Blood Loss ≥1000 mL G->I J Statistical Analysis: Non-Inferiority Test H->J I->J

Figure 1: CHAMPION Trial Workflow. This diagram outlines the key stages of the trial, from participant randomization to outcome analysis.

Key Implications and Differentiating Factors

Beyond the primary non-inferiority outcome, the data highlights critical practical differentiators for drug selection.

  • Thermostability: The Core Advantage: Heat-stable this compound remains effective for at least three years at 30°C and six months at 40°C [3] [4]. In contrast, oxytocin must be stored and transported at 2-8°C to maintain potency [2] [3]. This is a major advantage in low- and middle-income countries (LMICs) where studies have found a high prevalence of degraded oxytocin due to broken cold chains [2] [3].

  • Pharmacological Profile: this compound is a long-acting oxytocin analogue. It has a quick onset of action (1-2 minutes) and a longer duration of action (around one hour) compared to oxytocin's short half-life of 1-6 minutes [2]. This sustained activity may reduce the need for repeated injections.

  • Guidelines and Adoption: Based on the CHAMPION evidence, the WHO added heat-stable this compound to its Model List of Essential Medicines in 2019 [5]. Its use is recommended, particularly in settings where maintaining a cold chain for oxytocin is problematic [5].

Balanced Perspective: Limitations and Considerations

A comprehensive comparison guide should also note the limitations and contextual factors.

  • Outcome for Severe PPH: The CHAMPION trial did not demonstrate non-inferiority for the outcome of blood loss ≥1000 mL [1]. However, the authors note the trial was underpowered for this secondary outcome due to low event rates [1].
  • Cost and Accessibility: Oxytocin is a low-cost drug, with a public sector price of a few cents per ampoule [6]. For this compound to be widely viable in LMICs, it must be available at a comparable, affordable, and sustainable price [6]. The manufacturer has committed to this for the public sector of high-burden countries [3] [4].
  • Appropriate Use: this compound is indicated only for PPH prevention, not for induction or augmentation of labour, nor for the treatment of an established PPH [5]. Its longer half-life means that if misused for augmentation, the risks of uterine hyperstimulation and fetal distress could be prolonged [6].

Conclusion and Summary

To summarize the comparison for researchers and drug development professionals:

  • Efficacy: Heat-stable this compound is non-inferior to oxytocin for the composite outcome of blood loss ≥500 mL or need for additional uterotonics, which is the primary goal of PPH prophylaxis [1].
  • Key Differentiator: Its superior thermostability makes it a more reliable option in settings with limited or unreliable cold-chain infrastructure, potentially preventing degradation and loss of efficacy [2] [5].
  • Clinical Context: The choice between these agents should be guided by a careful assessment of the local storage capacity, supply chain reliability, and cost-effectiveness, rather than a claim of superior clinical efficacy for this compound.

References

×

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

10

Exact Mass

987.48478785 Da

Monoisotopic Mass

987.48478785 Da

Boiling Point

1477.9±65.0 °C at 760 mmHg

Heavy Atom Count

69

LogP

-2
-2

Application

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus.

Melting Point

N/A

UNII

88TWF8015Y

Sequence

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

Used to control postpartum hemorrhage and bleeding after giving birth.

Pharmacology

Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is sold under the trade name Duratocin. It is an analogue of oxytocin, and its action is similar to that of oxytocin; it causes contraction of the uterus.

MeSH Pharmacological Classification

Oxytocics

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BB - Oxytocin and analogues
H01BB03 - Carbetocin

Mechanism of Action

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

37025-55-1

Absorption Distribution and Excretion

Bioavailability is 80% following intramuscular injection.

Wikipedia

Carbetocin

Biological Half Life

40 minutes

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

Explore Compound Types